molecular formula C9H19NO B7780741 2-Methyl-3-piperidin-1-yl-propan-1-ol CAS No. 147555-16-6

2-Methyl-3-piperidin-1-yl-propan-1-ol

Cat. No.: B7780741
CAS No.: 147555-16-6
M. Wt: 157.25 g/mol
InChI Key: OYKSDWPYPAQPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-piperidin-1-yl-propan-1-ol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-piperidin-1-yl-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-piperidin-1-yl-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKSDWPYPAQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933147
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-88-2, 147555-16-6
Record name 1-Piperidinepropanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-(piperidin-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-3-piperidin-1-yl-propan-1-ol CAS 62101-67-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-3-piperidin-1-yl-propan-1-ol (CAS 62101-67-1)

Executive Summary

2-Methyl-3-piperidin-1-yl-propan-1-ol, identified by CAS number 62101-67-1, is a bifunctional organic compound featuring a secondary alcohol and a tertiary amine integrated into a piperidine scaffold. While commercially available as a chemical intermediate, it remains a sparsely characterized molecule in public scientific literature.[1][2] This guide synthesizes the available structural information and, leveraging first principles of organic chemistry, provides expert insights into its anticipated properties, potential synthetic routes, and prospective applications. The primary objective is to offer a foundational understanding for researchers considering this molecule as a building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, while clearly delineating the existing gaps in experimental data that necessitate further investigation.

Chemical Identity and Core Properties

The fundamental identity of any chemical substance begins with its structural and molecular formula. 2-Methyl-3-piperidin-1-yl-propan-1-ol is a chiral molecule containing a stereocenter at the carbon bearing the hydroxyl group. It is typically supplied as a racemate.

Structural and Molecular Data

The core physicochemical identifiers for this compound are summarized below. This information is foundational for all laboratory and computational work.

IdentifierValueSource(s)
CAS Number 62101-67-1[3][4]
Molecular Formula C₉H₁₉NO[3][5]
Molecular Weight 157.26 g/mol [5]
IUPAC Name 2-methyl-3-(piperidin-1-yl)propan-1-olN/A
Canonical SMILES CC(CO)CN1CCCCC1N/A
Molecular Structure

The structural arrangement dictates the molecule's chemical behavior, including its reactivity and potential for intermolecular interactions.

Caption: 2D structure of 2-Methyl-3-piperidin-1-yl-propan-1-ol.

Anticipated Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, its structure allows for a robust prediction of its key spectroscopic features. This predictive analysis is crucial for researchers who will need to confirm the identity and purity of the material post-synthesis or upon purchase.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic protons in the piperidine ring and the CH₂ group adjacent to the nitrogen. The key anticipated signals are:

  • -OH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

  • -CH₂OH Protons: A doublet of doublets (or a more complex multiplet) due to coupling with the adjacent CH proton.

  • -CH(CH₃) Proton: A multiplet resulting from coupling to the -CH₂OH and -CH₂N- protons.

  • -CH₂N- Protons: Two diastereotopic protons that will likely appear as distinct multiplets, coupling with the adjacent CH proton and the protons on the piperidine ring.

  • Piperidine Ring Protons: A series of complex, overlapping multiplets.

  • -CH₃ Protons: A doublet, coupling with the adjacent CH proton.

G cluster_molecule Key Proton Environments & Splitting CH3 CH₃ (d) CH CH (m) CH3->CH J-coupling CH2OH CH₂OH (dd) CH->CH2OH CH2N CH₂N (m) CH->CH2N OH OH (s, br) Pip Piperidine (m) CH2N->Pip

Caption: Predicted ¹H NMR spin-spin coupling relationships.

¹³C NMR Spectroscopy

Nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon environment in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic functional group absorptions:

  • O-H Stretch: A strong, broad absorption in the range of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C-H Stretch: Multiple sharp absorptions between 2850-3000 cm⁻¹.

  • C-O Stretch: A moderate to strong absorption around 1050-1150 cm⁻¹.

  • C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ region.

Proposed Synthetic Pathway

For researchers aiming to synthesize this molecule, a logical and efficient approach is the Mannich reaction, a cornerstone of aminoalkylalkanol synthesis. This method offers high atom economy and utilizes readily available starting materials.

Retrosynthetic Analysis

The C-N bond between the propanol backbone and the piperidine ring is the key disconnection. This suggests a reaction between a piperidine nucleophile and an appropriate electrophilic propanol precursor. A Mannich-type reaction is ideal.

Step-by-Step Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.0 eq.), isobutyraldehyde (1.1 eq.), and a suitable solvent such as ethanol.

  • Mannich Reaction: Add paraformaldehyde (1.2 eq.) to the mixture. The reaction is often catalyzed by a small amount of acid (e.g., HCl) or can proceed under neat conditions with heating.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Methyl-3-piperidin-1-yl-propan-1-ol.

Causality Note: Isobutyraldehyde is chosen as the carbonyl component to provide the 2-methylpropanol backbone. Paraformaldehyde serves as the source of the methylene bridge (-CH₂-), and piperidine acts as the amine nucleophile. This three-component reaction efficiently constructs the target molecule.

Piperidine Piperidine Mannich Mannich Reaction (Ethanol, Reflux) Piperidine->Mannich Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Mannich Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich Crude Crude Product Mixture Mannich->Crude Purification Purification (Distillation or Chromatography) Crude->Purification Product 2-Methyl-3-piperidin-1-yl-propan-1-ol Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications and Future Research

Role as a Synthetic Building Block

The true value of 2-Methyl-3-piperidin-1-yl-propan-1-ol lies in its bifunctionality.

  • The secondary alcohol can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution.

  • The tertiary amine (piperidine nitrogen) provides a basic and nucleophilic center, which can be protonated to form salts or used in further reactions.

This dual reactivity makes it a valuable intermediate for creating more complex molecules with potential applications in:

  • Medicinal Chemistry: The piperidine moiety is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[6] This molecule could serve as a starting point for the synthesis of novel analgesics, antipsychotics, or other neuro-active agents.

  • Materials Science: As a di-functional monomer, it could potentially be incorporated into polymers, such as polyurethanes or polyesters, to introduce pendant piperidine groups that can alter material properties like solubility, thermal stability, or pH-responsiveness.

Future Research Directions

A significant opportunity exists for a full characterization of this compound. Key areas for future investigation include:

  • Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa.

  • Complete Spectroscopic Analysis: Acquisition and publication of high-resolution ¹H NMR, ¹³C NMR, MS, and IR spectra to create a public, verifiable reference.

  • Pharmacological Screening: Initial in vitro screening against a panel of common biological targets (e.g., GPCRs, ion channels) to identify any potential bioactivity.

  • Toxicological Evaluation: A preliminary assessment of cytotoxicity using standard cell-based assays to establish a baseline safety profile.

Safety and Handling

No specific safety data sheet (SDS) for 2-Methyl-3-piperidin-1-yl-propan-1-ol is readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

2-Methyl-3-piperidin-1-yl-propan-1-ol (CAS 62101-67-1) represents a chemical entity with untapped potential. While its current role is confined to that of a research chemical building block, its structure, featuring the pharmacologically significant piperidine ring and a reactive alcohol handle, suggests that it is a promising starting point for innovation in drug discovery and materials science. This guide provides a comprehensive overview based on available data and chemical principles, highlighting the clear need and opportunity for further empirical research to fully elucidate its properties and unlock its potential applications.

References

[3] Key Organics. 62101-67-1 | 2-methyl-3-piperidin-1-yl-propan-1-ol. [1] Fluorochem Ltd. 2-Methyl-3-piperidin-1-yl-propan-1-ol. [5] Santa Cruz Biotechnology, Inc. 2-Methyl-3-piperidin-1-yl-propan-1-ol | CAS 62101-67-1. [7] National Center for Biotechnology Information. PubChem Compound Summary for CID 23283151, 2-Methyl-1-(piperidin-4-yl)propan-1-ol. [4] ChemicalBook. 2-METHYL-3-PIPERIDIN-1-YL-PROPAN-1-OL | 62101-67-1. [2] Santa Cruz Biotechnology, Inc. Japanese Product Page for 2-Methyl-3-piperidin-1-yl-propan-1-ol. Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. [6] El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports.

Sources

Technical Guide: Solubility Profiling of 2-Methyl-3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 62101-67-1 Molecular Formula:


Molecular Weight:  157.25  g/mol
Synonyms:  2-Methyl-3-(1-piperidinyl)-1-propanol; Tolperisone Alcohol Intermediate.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Methyl-3-piperidin-1-yl-propan-1-ol is a critical chiral amino alcohol, primarily utilized as a metabolic reference standard and a synthetic intermediate for centrally acting muscle relaxants such as Tolperisone and Eperisone . Its structural duality—featuring a lipophilic piperidine ring and a hydrophilic hydroxyl group—classifies it as an amphiphilic molecule .

Understanding its solubility profile is not merely an academic exercise but a process engineering necessity. In drug development, this specific solubility data governs:

  • Purification Efficiency: Selecting the correct solvent for liquid-liquid extraction (LLE) during workup.

  • Crystallization Yield: Designing solvent/anti-solvent systems for isolating the hydrochloride salt.

  • Formulation Stability: Predicting behavior in lipid-based or aqueous delivery systems.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, predictive modeling based on structural motifs, and a validated experimental protocol for generating precise thermodynamic data.

Physicochemical Profiling & Solubility Prediction

Before initiating wet-lab experiments, a theoretical solubility profile must be established to narrow the solvent screening list. The molecule exhibits a Type II Solubility Behavior (soluble in both polar organic solvents and acidified aqueous media).

Structural Determinants
  • Piperidine Moiety: Provides basicity (

    
    ) and moderate lipophilicity.
    
  • Hydroxyl Group (-OH): Facilitates Hydrogen Bond Donating (HBD) and Accepting (HBA) interactions, ensuring miscibility with short-chain alcohols.

  • Alkyl Backbone (Propyl/Methyl): Disrupts crystal lattice energy, likely resulting in a low melting point (oil or low-melting solid) for the free base.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolVery High / Miscible Strong H-bonding match. The -OH group interacts with solvent hydroxyls; the amine accepts protons.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions dominate. Ethyl acetate is the standard extraction solvent for this class.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the piperidine ring; useful for partitioning from basic aqueous phases.
Aromatic Toluene, BenzeneModerate to High

-interaction with the piperidine ring; often used for high-temperature recrystallization.
Aliphatic n-Hexane, HeptaneLow / Anti-solvent Lacks polar interactions to overcome the cohesive energy of the amino alcohol's H-bond network.
Aqueous Water (Neutral pH)Moderate Amphiphilic nature allows partial solubility.
Aqueous Water (Acidic pH < 5)High Protonation of the piperidine nitrogen (

) forms a highly soluble salt.

Experimental Methodology: Isothermal Saturation

To generate authoritative solubility data, the Isothermal Saturation Method (Shake-Flask Technique) is the gold standard. This protocol ensures thermodynamic equilibrium is reached and verified.

Experimental Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equil Equilibration (Orbital Shaker) Start->Equil Settle Phase Separation (Sedimentation) Equil->Settle 24-48 hrs TempCtrl Temp Control (± 0.1 K) TempCtrl->Equil Maintains Filter Filtration (0.22 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC/GC) Dilute->Analyze

Figure 1: Validated workflow for determining the equilibrium solubility of amino alcohols.

Detailed Protocol

Step 1: Preparation of Supersaturated Solutions

  • Weigh approximately 2.0 g of 2-Methyl-3-piperidin-1-yl-propan-1-ol into a jacketed glass equilibrium cell (50 mL).

  • Add 10 mL of the target solvent (e.g., Ethanol, Toluene).

  • Critical Check: Ensure undissolved solid (or oil phase) remains visible. If fully dissolved, add more solute until saturation is visually confirmed.

Step 2: Equilibration

  • Set the orbital shaker or magnetic stirrer to 300 rpm.

  • Maintain temperature at

    
     using a circulating water bath.
    
  • Equilibrate for 24 to 48 hours .

    • Validation: Measure concentration at 24h and 48h. If deviation is < 2%, equilibrium is reached.

Step 3: Sampling & Filtration

  • Stop agitation and allow phases to separate for 2 hours (isothermal).

  • Withdraw 1 mL of supernatant using a pre-warmed syringe (to prevent precipitation).

  • Filter through a 0.22 µm PTFE filter (hydrophobic solvents) or Nylon filter (hydrophilic solvents) into a tared volumetric flask.

Step 4: Gravimetric or Chromatographic Analysis

  • Gravimetric (High Solubility): Evaporate solvent under vacuum and weigh the residue.

  • HPLC (Trace/Precision): Dilute with mobile phase and analyze.

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 7.4).

    • Detection: UV at 210 nm (low absorption, requires high concentration) or RID (Refractive Index Detector).

Thermodynamic Analysis & Data Modeling

Once raw solubility data (


, mole fraction) is collected across a temperature range (e.g., 278.15 K to 313.15 K), it must be modeled to extract thermodynamic parameters.
The Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical constants derived from regression analysis.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis , you can calculate the enthalpy (


) and entropy (

) of solution.


  • Positive

    
     : Indicates an endothermic process (solubility increases with temperature), typical for this class of compounds.
    
  • Positive

    
     : Indicates increased disorder, driven by the disruption of the crystal lattice.
    
Thermodynamic Logic Diagram

Thermodynamics Data Experimental Data (x vs T) Apelblat Apelblat Model ln(x) = A + B/T + C*ln(T) Data->Apelblat Regression VantHoff Van't Hoff Plot ln(x) vs 1/T Data->VantHoff Linearization Params Thermodynamic Parameters ΔH, ΔS, ΔG Apelblat->Params Interpolation VantHoff->Params Slope = -ΔH/R

Figure 2: Computational pathway for deriving thermodynamic properties from raw solubility data.

Applications in Synthesis & Purification[1]

Recrystallization Strategy (Salt Formation)

While the free base is an oil/low-melting solid, the Hydrochloride Salt is a stable solid.

  • Solvent System: Isopropanol (IPA) or Acetone.

  • Anti-Solvent: Diethyl Ether or Hexane.

  • Protocol: Dissolve the free base in minimal hot IPA. Add concentrated HCl (eq). Cool slowly to 0°C. Add Hexane dropwise to induce nucleation if necessary.

Extraction (Workup)
  • pH Adjustment: Adjust aqueous layer to pH > 12 using NaOH.

  • Solvent: Toluene or Ethyl Acetate .

  • Rationale: At pH 12, the piperidine nitrogen is deprotonated (neutral), driving the molecule into the organic phase (LogD increases).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92397, Tolperisone. Retrieved from [Link]

  • Solubility Measurement Protocols

    • Shake-Flask Method Standards: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility. [Link]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Synthetic Context (Tolperisone)

Sources

Chemo-Structural Analysis & Synthetic Methodology: 3-piperidin-1-yl-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Identity

3-piperidin-1-yl-2-methylpropan-1-ol is a bifunctional amino-alcohol intermediate critical to the synthesis of centrally acting muscle relaxants, specifically the piperidine-propiophenone class (e.g., Tolperisone, Eperisone). Its structure features a propyl backbone substituted with a piperidine ring at the


-position (via nitrogen) and a methyl group at the 

-position, creating a chiral center at C2.

This molecule serves as a "linker fragment" in medicinal chemistry, providing a flexible aliphatic chain that modulates lipophilicity and receptor binding affinity.

Chemical Identity Data
ParameterDetail
IUPAC Name 2-methyl-3-(piperidin-1-yl)propan-1-ol
CAS Number 62101-67-1 (Racemic)
Molecular Formula C

H

NO
Molecular Weight 157.25 g/mol
SMILES CC(CN1CCCCC1)CO
InChI Key UJYYTNXZXZJJSX-UHFFFAOYSA-N

Nomenclature Architecture

Correct nomenclature is vital due to the existence of constitutional isomers (e.g., where the piperidine is attached via C2 or C3 rather than N1).

Systematic Breakdown

The name is constructed based on IUPAC priority rules where the alcohol (-OH) takes precedence over the amine.

  • Principal Functional Group: Alcohol

    
     Suffix: -ol .[1]
    
  • Parent Chain: Longest carbon chain containing the -OH

    
    Propan-1-ol .
    
  • Substituents:

    • Position 2: Methyl group

      
      2-methyl .
      
    • Position 3: Piperidine ring attached via Nitrogen

      
      3-(piperidin-1-yl) .
      
    • Note: The "1-yl" suffix indicates the radical is on the nitrogen atom of the piperidine ring.

Stereochemical Designations

The C2 carbon is a stereocenter. In pharmaceutical applications, the stereochemistry often dictates potency.

  • (2R)-3-piperidin-1-yl-2-methylpropan-1-ol

  • (2S)-3-piperidin-1-yl-2-methylpropan-1-ol

Synonyms & Trade References
  • CAS Index Name: 1-Piperidinepropanol, 2-methyl-

  • Industry Slang: "Tolperisone Alcohol"; "Reduced Eperisone Intermediate"

  • Obsolete/Ambiguous:

    
    -methyl-
    
    
    
    -piperidinopropanol

NomenclatureLogic Root Target Molecule Parent Parent: Propan-1-ol (Alcohol Priority) Root->Parent Sub1 Pos 2: Methyl Parent->Sub1 Sub2 Pos 3: Piperidin-1-yl (Nitrogen Attachment) Parent->Sub2 Chirality Stereocenter @ C2 (R) or (S) Sub1->Chirality creates

Figure 1: Hierarchical decomposition of the IUPAC nomenclature showing functional group priority and substituent logic.

Synthetic Pathways & Causality

The most robust synthetic route for 3-piperidin-1-yl-2-methylpropan-1-ol avoids the direct alkylation of amino alcohols, which can lead to O-alkylation byproducts. Instead, a Convergent Aza-Michael Addition followed by Hydride Reduction is the industry standard for high purity.

Mechanistic Logic
  • Step 1 (C-N Bond Formation): The reaction utilizes the nucleophilicity of piperidine to attack the

    
    -carbon of methyl methacrylate. This is favored because the ester group withdraws electron density, activating the double bond (Michael acceptor).
    
  • Step 2 (Reduction): The resulting ester is reduced to the alcohol. Lithium Aluminum Hydride (LAH) is selected over NaBH

    
     because esters require a stronger reducing agent to proceed fully to the alcohol without stopping at the aldehyde or forming hemiacetals.
    
Detailed Protocol
Stage 1: Aza-Michael Addition
  • Reagents: Piperidine (1.05 eq), Methyl Methacrylate (1.0 eq), Methanol (Solvent).

  • Conditions: 0°C

    
     RT, 4 hours.
    
  • Charge a reaction vessel with methyl methacrylate in MeOH under N

    
    .
    
  • Cool to 0°C to suppress polymerization of the methacrylate.

  • Add piperidine dropwise. Causality: Exothermic reaction; dropwise addition prevents thermal runaway.

  • Stir at Room Temperature (RT) for 4 hours.

  • Checkpoint: Monitor TLC (SiO

    
    , 10% MeOH/DCM) for disappearance of methacrylate.
    
  • Evaporate solvent to yield Methyl 2-methyl-3-(piperidin-1-yl)propionate (Oil).

Stage 2: LAH Reduction
  • Reagents: LiAlH

    
     (1.5 eq), Anhydrous THF.
    
  • Conditions: 0°C

    
     Reflux, 2 hours.
    
  • Suspend LiAlH

    
     in anhydrous THF under N
    
    
    
    . Safety: LAH reacts violently with moisture.
  • Dissolve the ester from Stage 1 in THF and add dropwise to the LAH suspension at 0°C.

  • Warm to reflux for 2 hours to ensure complete reduction.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1x mL), 15% NaOH (1x mL), then water (3x mL) relative to grams of LAH used.

  • Filter the granular aluminum salts.

  • Concentrate the filtrate to obtain 3-piperidin-1-yl-2-methylpropan-1-ol .

SynthesisPathway Start Methyl Methacrylate + Piperidine Intermediate Intermediate Ester: Methyl 2-methyl-3-(piperidin-1-yl)propionate Start->Intermediate C-N Bond Formation Product Target: 3-piperidin-1-yl-2-methylpropan-1-ol Intermediate->Product Ester to Alcohol Step1 Step 1: Aza-Michael Addition (MeOH, 0°C to RT) Step2 Step 2: Reduction (LiAlH4, THF, Reflux)

Figure 2: Two-step synthetic workflow converting methyl methacrylate to the target amino-alcohol.

Pharmaceutical Relevance

This alcohol is not merely a solvent or reagent; it is a pharmacophore scaffold .

Precursor to Muscle Relaxants

The primary utility is in the synthesis of Tolperisone and Eperisone .

  • Mechanism: The alcohol group is typically converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid to facilitate coupling with the aryl moiety.

  • Metabolic Significance: In vivo, Tolperisone undergoes hydroxylation. While the primary metabolic path involves the aryl ring, cleavage of the ketone can yield reduced metabolites structurally related to this alcohol.

Fragment-Based Drug Discovery (FBDD)

The 3-piperidin-1-yl-2-methylpropan-1-ol motif is used as a "privileged structure" in designing:

  • H3 Receptor Antagonists: The basic nitrogen and the spacer length are optimal for histamine receptor binding pockets.

  • Sigma Receptor Ligands: The lipophilic piperidine ring combined with the polar alcohol tail allows for membrane interaction and receptor docking.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR

0.8-0.9 (d, 3H)
Methyl group at C2 (doublet due to CH coupling)
1H NMR

2.3-2.5 (m, 6H)
Piperidine

-protons + CH

attached to N
1H NMR

3.4-3.6 (m, 2H)
CH

attached to OH (deshielded)
IR 3200-3400 cm

Broad O-H stretch (Alcohol)
IR 2700-2800 cm

Bohlmann bands (indicative of lone pair on N)
MS (ESI) [M+H]

= 158.15
Protonated molecular ion

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217346, 2-Methyl-3-piperidin-1-ylpropan-1-ol. Retrieved from [Link]

  • Bautista-Aguilera, O. M., et al. (2025). Multitarget small molecules for Alzheimer's disease: Piperidine-based ligands.[2] Biomedicine & Pharmacotherapy.[2][3][4] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-3-piperidin-1-yl-propan-1-ol from methyl methacrylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Methyl-3-piperidin-1-yl-propan-1-ol from Methyl Methacrylate

Introduction

2-Methyl-3-piperidin-1-yl-propan-1-ol is a functionalized amino alcohol. The piperidine moiety is a common scaffold in medicinal chemistry, and the primary alcohol offers a versatile handle for further chemical modification. The presence of a methyl group can also influence the molecule's conformational rigidity and metabolic stability, a concept sometimes referred to as the "Magic Methyl Effect" in drug design.[1] This document provides a comprehensive, two-step synthetic route starting from readily available commercial reagents: methyl methacrylate, piperidine, and formaldehyde. The synthesis involves a Mannich reaction to construct the C-N bond and extend the carbon chain, followed by a robust reduction of the resulting ester to the target primary alcohol. This guide is intended for researchers in organic synthesis and drug development, offering detailed mechanistic insights and field-tested protocols.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Mannich Reaction: An aminoalkylation of methyl methacrylate with piperidine and formaldehyde to yield the intermediate ester, methyl 2-methyl-3-(piperidin-1-yl)propanoate.

  • Ester Reduction: Reduction of the intermediate ester using lithium aluminum hydride (LiAlH₄) to afford the final product, 2-Methyl-3-piperidin-1-yl-propan-1-ol.

Synthetic_Scheme METH Methyl Methacrylate INTERMEDIATE Methyl 2-methyl-3-(piperidin-1-yl)propanoate METH->INTERMEDIATE Mannich Reaction PIPERIDINE Piperidine + Formaldehyde PIPERIDINE->INTERMEDIATE PRODUCT 2-Methyl-3-piperidin-1-yl-propan-1-ol INTERMEDIATE->PRODUCT Reduction LAH 1. LiAlH₄, THF 2. H₂O Work-up LAH->PRODUCT

Caption: Overall two-step synthesis workflow.

Part 1: Mannich Reaction & Synthesis of the Ester Intermediate

Mechanistic Discussion

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[2][3] In this specific application, the reaction proceeds via the initial formation of an N,N-disubstituted iminium ion (specifically, the piperidinium methylene cation, also known as an Eschenmoser's salt precursor) from the reaction of piperidine and formaldehyde.[4][5]

Methyl methacrylate, an α,β-unsaturated ester, does not possess a sufficiently acidic α-proton for direct enolization to attack the iminium ion. Instead, the reaction likely proceeds via a conjugate (Michael-type) addition of piperidine to the double bond of methyl methacrylate. The resulting enolate then reacts with the pre-formed iminium ion to yield the final product after an internal proton transfer.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Conjugate Addition & Alkylation Piperidine Piperidine Iminium_Ion Piperidinium Methylene Cation Piperidine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product Methyl 2-methyl-3- (piperidin-1-yl)propanoate Iminium_Ion->Product MMA Methyl Methacrylate Enolate Enolate Intermediate MMA->Enolate Piperidine addition Enolate->Product Attack on Iminium Ion

Caption: Simplified mechanism of the Mannich reaction.

Experimental Protocol: Synthesis of Methyl 2-methyl-3-(piperidin-1-yl)propanoate

This protocol details the synthesis of the key ester intermediate.

Table 1: Reagents and Materials for Mannich Reaction

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
Methyl Methacrylate100.120.1010.0 g (10.7 mL)Inhibitor should be removed if necessary.
Piperidine85.150.119.37 g (10.9 mL)Use in a fume hood.
Formaldehyde (37% aq. soln)30.03 (as CH₂O)0.119.0 mLCorrosive and toxic.
Ethanol (95%)--100 mLReaction solvent.
Diethyl Ether--~200 mLFor extraction.
Saturated NaCl Solution--~100 mLFor washing.
Anhydrous MgSO₄--As neededFor drying.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), piperidine (10.9 mL, 0.11 mol), and the 37% aqueous formaldehyde solution (9.0 mL, 0.11 mol).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30 minutes. A slight exotherm may be observed. This step allows for the formation of the reactive iminium species.

  • Substrate Addition: Add methyl methacrylate (10.7 mL, 0.10 mol) to the flask in one portion.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction:

    • To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

    • Separate the aqueous layer and extract it two more times with 50 mL portions of diethyl ether.

    • Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with 100 mL of saturated NaCl solution (brine) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, methyl 2-methyl-3-(piperidin-1-yl)propanoate, can be purified by vacuum distillation to yield a colorless oil.

Part 2: Ester Reduction & Synthesis of the Final Product

Mechanistic Discussion

Esters are less reactive towards nucleophiles than aldehydes or ketones. Therefore, a powerful reducing agent is required for their conversion to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[6] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[7]

  • First Hydride Addition: A hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Leaving Group Elimination: This intermediate is unstable and collapses, eliminating the methoxide (-OCH₃) leaving group to form an aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide intermediate.

  • Protonation: An acidic work-up protonates the alkoxide to yield the final primary alcohol product.[7]

Critical Safety Protocol: Handling Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent that is highly reactive and pyrophoric. Strict adherence to safety protocols is mandatory.[8][9]

Precaution CategorySpecific ActionRationale
Environment Work in a certified chemical fume hood.[9] Ensure the work area is free of water and other protic solvents. Handle under an inert atmosphere (dry Nitrogen or Argon).[8]Prevents inhalation of dust and controls potential fires. LiAlH₄ reacts violently and exothermically with water, releasing flammable H₂ gas.[10]
PPE Wear a fire-retardant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[9][10]Protects skin and eyes from the highly corrosive nature of LiAlH₄ and potential splashes.
Fire Safety Keep a Class D fire extinguisher (for combustible metals) or a container of dry sand within immediate reach.[8][11] DO NOT use water, CO₂, or standard ABC extinguishers.Standard extinguishers can react with LiAlH₄ and intensify the fire.[11]
Handling Use spark-resistant tools. Do not grind the material.[8] Add the solid LiAlH₄ carefully and in portions to the reaction solvent; never the other way around.Prevents ignition from friction or static discharge. Controls the initial, often exothermic, dissolution.
Quenching/Disposal Quench excess LiAlH₄ slowly and carefully in an ice bath. Store waste in tightly sealed, clearly labeled containers for hazardous waste disposal.[8][9]The quenching process is highly exothermic and releases large volumes of hydrogen gas. Improper disposal is a fire hazard.
Experimental Protocol: Synthesis of 2-Methyl-3-piperidin-1-yl-propan-1-ol

This protocol details the reduction of the ester intermediate to the final alcohol product. All glassware must be oven- or flame-dried before use to ensure anhydrous conditions.

Table 2: Reagents and Materials for LiAlH₄ Reduction

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
Methyl 2-methyl-3-(piperidin-1-yl)propanoate199.280.0510.0 gSubstrate from Part 1.
Lithium Aluminum Hydride (LiAlH₄)37.950.0752.85 gEXTREME CAUTION . 1.5 equivalents.
Anhydrous Tetrahydrofuran (THF)--150 mLReaction solvent. Must be dry.
Deionized Water18.02-~15 mLFor quenching.
15% (w/v) Sodium Hydroxide (aq.)40.00-~3 mLFor quenching.
Diethyl Ether--~150 mLFor extraction.
Anhydrous MgSO₄--As neededFor drying.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Addition: Suspend lithium aluminum hydride (2.85 g, 0.075 mol) in anhydrous THF (100 mL) in the flask. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the ester intermediate (10.0 g, 0.05 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up (Quenching):

    • CRITICAL STEP: Cool the reaction mixture back down to 0°C with an ice bath.

    • Quench the reaction by the slow, dropwise addition of deionized water (3 mL). Vigorous gas evolution (H₂) will occur. Maintain a steady stream of nitrogen to safely vent the hydrogen.

    • Next, add 15% aqueous NaOH solution (3 mL) dropwise.

    • Finally, add deionized water (9 mL) dropwise.

    • Remove the ice bath and stir the resulting granular white precipitate vigorously for 1 hour. This procedure (a Fieser work-up) is designed to produce easily filterable aluminum salts.

  • Isolation:

    • Filter the slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether (~150 mL).

    • Combine the filtrate and the washings.

  • Drying and Concentration: Dry the combined organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to afford 2-Methyl-3-piperidin-1-yl-propan-1-ol as a viscous, colorless oil.

Summary of Synthesis

Table 3: Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Mannich ReactionMethyl Methacrylate, Piperidine, CH₂OEthanolReflux (~85)4-660-75%
2 Ester ReductionMethyl 2-methyl-3-(piperidin-1-yl)propanoate, LiAlH₄THF0 to RT2-480-90%

Conclusion

This application note provides a reliable and detailed two-step method for the synthesis of 2-Methyl-3-piperidin-1-yl-propan-1-ol from methyl methacrylate. The protocols emphasize mechanistic understanding, operational details, and critical safety procedures, particularly for the use of lithium aluminum hydride. The successful execution of this synthesis provides a valuable building block for researchers engaged in the development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from ehs.princeton.edu. [Link: https://ehs.princeton.edu/laboratory-research/chemical-safety/chemical-specific-protocols/lithium-aluminum-hydride]
  • University of Calgary. (n.d.). Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from chem.ucalgary.ca. [Link: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3-1.html]
  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Lithium Aluminum Hydride. Retrieved from research.uga.edu. [Link: https://research.uga.edu/docs/SOPs/lithium-aluminum-hydride.docx]
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from nj.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1108.pdf]
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Lithium aluminum hydride. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/199877]
  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from adichemistry.com. [Link: https://www.adichemistry.com/organic/namedreactions/mannich-reaction/mannich-reaction-1.html]
  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from organic-chemistry.org. [Link: https://www.organic-chemistry.org/synthesis/c1o/reductions/esters.shtm]
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: Lithium aluminium hydride. Retrieved from fishersci.com. [Link: https://www.fishersci.com/msds?productName=AC178950010]
  • Wikipedia. (n.d.). Mannich reaction. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Mannich_reaction]
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from chem.libretexts.org. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Carboxylic_Acids_and_Their_Derivatives_-_Nucleophilic_Acyl_Substitution/21.13%3A_Chemistry_of_Esters/Esters_can_be_reduced_to_1_alcohols_using_LiAlH4]
  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from byjus.com. [Link: https://byjus.com/chemistry/mannich-reaction/]
  • Alfa Chemistry. (n.d.). Mannich Reaction. Retrieved from alfa-chemistry.com. [Link: https://www.alfa-chemistry.com/mannich-reaction.htm]
  • Shah, P., Sharma, B., & Sharma, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmaceutical Sciences. Juniper Publishers. [Link: https://juniperpublishers.com/gjpps/pdf/GJPPS.MS.ID.555761.pdf]

Sources

Application Notes and Protocols: Synthesis of 2-Methyl-3-piperidin-1-yl-propan-1-ol via Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Methyl-3-piperidin-1-yl-propan-1-ol, a valuable β-amino alcohol, through the Mannich reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. Beyond a simple recitation of procedural steps, this guide delves into the underlying chemical principles, offering insights into the reaction mechanism, reagent selection, and critical process parameters. The information presented herein is grounded in established chemical literature and aims to provide a robust and reproducible protocol.

Introduction: The Mannich Reaction and its Significance

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[1][2] This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[3][4] The resulting products, known as Mannich bases, are β-amino carbonyl compounds that serve as versatile intermediates in the synthesis of numerous pharmaceuticals and natural products.[5][6][7] Their utility stems from the ease with which the amino group can be modified or eliminated, providing access to a wide array of more complex molecules.[5]

The target molecule of this protocol, 2-Methyl-3-piperidin-1-yl-propan-1-ol, is a β-amino alcohol. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis described herein first yields a Mannich base, which is subsequently reduced to the final alcohol product.

Reaction Mechanism and Rationale

The Mannich reaction proceeds through a well-established mechanism that begins with the formation of an electrophilic iminium ion from the amine and the aldehyde.[3][8] The compound containing the active hydrogen then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond and ultimately the Mannich base.[2]

Step 1: Formation of the Eschenmoser's Salt Analogue (Iminium Ion)

Piperidine, a secondary amine, reacts with an aldehyde (in this protocol, isobutyraldehyde is not the direct source of the methylene bridge, rather a subsequent modification) to form a highly reactive iminium ion. This step is crucial as it generates the key electrophile for the reaction.

Step 2: Enolization of the Active Hydrogen Compound

In this specific synthesis, the "active hydrogen compound" is not a separate reagent but is generated in situ. The reaction is a variation of the classical Mannich reaction.

Step 3: Nucleophilic Attack and Formation of the Mannich Base

The enol or enolate of the active hydrogen compound then attacks the iminium ion, leading to the formation of the β-amino carbonyl compound.

Step 4: Reduction to the Final Product

The resulting Mannich base, a ketone, is then reduced to the corresponding alcohol, 2-Methyl-3-piperidin-1-yl-propan-1-ol, using a suitable reducing agent.

Below is a diagram illustrating the general workflow for this synthesis.

Mannich Reaction Workflow reagents Reactants: - Isobutyraldehyde - Piperidine - Paraformaldehyde reaction_vessel Reaction Setup (Solvent, Catalyst) reagents->reaction_vessel mannich_base_formation Mannich Base Formation (Heating/Stirring) reaction_vessel->mannich_base_formation workup Aqueous Workup & Extraction mannich_base_formation->workup purification1 Purification of Mannich Base workup->purification1 reduction Reduction (e.g., NaBH4) purification1->reduction workup2 Second Workup & Extraction reduction->workup2 purification2 Final Purification (e.g., Distillation) workup2->purification2 product 2-Methyl-3-piperidin-1-yl-propan-1-ol purification2->product Mannich Reaction Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack amine Piperidine (Secondary Amine) iminium Iminium Ion (Electrophile) amine->iminium + H⁺ aldehyde Paraformaldehyde (Aldehyde Source) aldehyde->iminium mannich_base Mannich Base (β-Amino Ketone) iminium->mannich_base Attack enol Enol of Isobutyraldehyde (Nucleophile) enol->mannich_base

Sources

Application Note: Chemoselective Reduction of 2-Methyl-3-piperidin-1-yl-propionic Acid to 2-Methyl-3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026


-amino acids to 

-amino alcohols.

Executive Summary & Strategic Rationale

The reduction of 2-methyl-3-piperidin-1-yl-propionic acid (Structure 1 ) to its corresponding alcohol, 2-methyl-3-piperidin-1-yl-propan-1-ol (Structure 2 ), presents specific challenges typical of zwitterionic


-amino acids. Unlike simple carboxylic acids, the presence of the tertiary piperidine nitrogen creates a Lewis-basic center that can complex with reducing agents, altering stoichiometry and solubility.

This guide details two validated protocols:

  • Lithium Aluminum Hydride (LiAlH

    
    ) Reduction:  The "Gold Standard" for complete reduction. It is robust but requires rigorous moisture control and a specific workup to break stable Aluminum-Amine chelates.
    
  • Borane-Dimethyl Sulfide (BMS) Reduction: A milder, chemoselective alternative that operates well in the presence of other reducible groups (e.g., esters, amides) but requires a vigorous hydrolysis step to liberate the product from the amine-borane adduct.

Chemical Transformation[1][2][3][4][5][6][7]
  • Substrate: 2-methyl-3-piperidin-1-yl-propionic acid (MW: ~171.24 g/mol )

  • Product: 2-methyl-3-piperidin-1-yl-propan-1-ol (MW: ~157.25 g/mol )

  • Key Challenge: Solubility of the zwitterionic starting material and breaking the Al-N or B-N complexes during workup.

Critical Mechanism & Pathway Analysis

Understanding the mechanism is vital for troubleshooting. The reduction does not proceed directly; it passes through a carboxylate salt and a tetrahedral aluminate intermediate.

Visualization: Reaction Mechanism (LiAlH Route)

LAH_Reduction_Mechanism Substrate Substrate: Amino Acid (Zwitterion) Step1 Step 1: Deprotonation (H2 Evolution) Substrate->Step1 + LiAlH4 (0.25 eq) Inter1 Lithium Carboxylate Step1->Inter1 Step2 Step 2: Hydride Attack Inter1->Step2 + LiAlH4 Inter2 Tetrahedral Aluminate (Stable Intermediate) Step2->Inter2 Step3 Step 3: Elimination Inter2->Step3 Aldehyde Aldehyde (Transient) Step3->Aldehyde Step4 Step 4: Rapid Reduction Aldehyde->Step4 Fast Alkoxide Aluminum Alkoxide (Amine Chelated) Step4->Alkoxide Hydrolysis Hydrolysis (Rochelle's Salt) Alkoxide->Hydrolysis Quench Product Target: Amino Alcohol Hydrolysis->Product

Figure 1: Step-wise mechanistic pathway.[1] Note that the "Aldehyde" is never isolated as it reduces faster than the carboxylate.

Protocol A: Lithium Aluminum Hydride (Standard)

Best for: High yields, scale-up (with cooling), and substrates with no other reducible functional groups.

Reagents & Stoichiometry
ReagentEquivalentsRoleNotes
Substrate 1.0ReactantDry thoroughly; water consumes LAH.
LiAlH

(2.4M in THF)
2.5 - 3.0ReductantExcess required for deprotonation (1 eq) + reduction (0.75 eq) + amine coordination.
THF (Anhydrous) 10-15 VolSolventMust be peroxide-free and dry.
Rochelle's Salt N/AWorkupSaturated aq.[2][3] Potassium Sodium Tartrate.[2][4][3][5]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask (RBF) equipped with a reflux condenser and addition funnel.

    • Flush with Nitrogen (

      
      ) or Argon.
      
    • Charge the flask with LiAlH

      
       solution  (or suspend solid LAH in THF at 0°C).
      
  • Addition (The "Inverse" Addition):

    • Note: Adding the solid amino acid to LAH is preferred over adding LAH to the acid to control gas evolution.

    • Dissolve/suspend the 2-methyl-3-piperidin-1-yl-propionic acid in minimal anhydrous THF.

    • Dropwise Addition: Add the substrate solution to the LAH suspension at 0°C.

    • Observation: Vigorous evolution of Hydrogen gas (

      
      ). This is the deprotonation step.
      
  • Reaction:

    • Allow the mixture to warm to room temperature (RT).

    • Reflux: Heat to gentle reflux (66°C) for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (System: MeOH/DCM/NH

      
      OH). The starting material spot (usually baseline or low Rf) should disappear.
      
  • The "Rochelle's Salt" Quench (Crucial):

    • Why: Amino alcohols form "sticky" complexes with Aluminum hydroxide, causing emulsions that trap product. Fieser workup (Water/NaOH) often fails here.

    • Cool reaction to 0°C.[6][2][3][5]

    • Dilute with diethyl ether (equal volume to THF).

    • Slowly add Saturated Aqueous Rochelle's Salt (Potassium Sodium Tartrate) until gas evolution ceases.

    • Stir vigorously at RT for 1–2 hours.

    • Visual End-point: Two clear, distinct layers appear. The grey aluminum emulsion dissolves into the aqueous layer.

  • Purification:

    • Separate layers.[6][7][4][3][5] Extract aqueous phase with Et

      
      O (
      
      
      
      ).[8][9]
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[6][5][8][10]
    • Result: Colorless to pale yellow oil.

Protocol B: Borane-Dimethyl Sulfide (Chemoselective)

Best for: Substrates containing esters, nitro groups, or nitriles (which Borane reduces much slower than acids).

Reagents & Stoichiometry
ReagentEquivalentsRoleNotes
Substrate 1.0Reactant
BH

SMe

(BMS)
2.0 - 2.5Reductant10M concentration usually available. Handle in fume hood (stench).
THF (Anhydrous) 10 VolSolvent
Methanol ExcessQuenchBreaks Boron-Oxygen bonds.
HCl (6M) ExcessHydrolysisBreaks Boron-Nitrogen adducts.
Step-by-Step Methodology
  • Setup:

    • Charge RBF with substrate and anhydrous THF under

      
      . Cool to 0°C.[6][2][3][5]
      
  • Addition:

    • Add BMS dropwise via syringe.

    • Observation: Gas evolution (

      
      ) occurs but is generally slower than LAH.
      
  • Reaction:

    • Warm to RT and stir for 12–16 hours. (Borane reductions are slower).

    • Validation: IR Spectroscopy is excellent here. Monitor the disappearance of the Carbonyl stretch (~1700-1725 cm

      
      ).
      
  • Oxidative/Acidic Workup (The "Trap"):

    • Problem: The product forms a stable Amine-Borane adduct (

      
      ). This is NOT water-soluble and mimics the product on TLC but is not the free alcohol.
      
    • Quench: Slowly add MeOH until bubbling stops.

    • Hydrolysis: Add 6M HCl (approx 2 eq) and reflux for 1 hour. This breaks the B-N bond.

    • Concentrate in vacuo to remove MeOH/Trimethylborate.

  • Isolation:

    • Basify the residue with NaOH (pH > 12).

    • Extract with DCM or Et

      
      O.
      
    • Dry and concentrate.[6][7][5][11]

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-methyl-3-piperidin-1-yl-propan-1-ol , compare experimental data against these expected parameters.

Data Summary Table
ParameterMethodExpected ResultInterpretation
IR Spectrum FTIR (Neat)Broad peak ~3300 cm

Presence of O-H stretch.
IR Spectrum FTIR (Neat)Absence of ~1710 cm

Complete consumption of Carboxylic Acid.

H NMR
400 MHz CDCl


3.4 - 3.7 ppm (m, 2H)
Appearance of hydroxymethyl protons (

).
Mass Spec ESI-MS (+)


Confirms molecular weight (157.25).
Appearance VisualClear, viscous oilImpurities often cause yellow/brown coloration.

Workup Decision Flowchart

Use this logic flow to determine the correct purification strategy based on the reduction method used.

Workup_Flowchart Start Reaction Complete? MethodCheck Which Reagent Used? Start->MethodCheck LAH LiAlH4 MethodCheck->LAH Borane Borane-DMS MethodCheck->Borane QuenchLAH Cool to 0°C Add Rochelle's Salt (Sat. Aq.) LAH->QuenchLAH StirLAH Stir vigorously 2h (Break Al-N chelate) QuenchLAH->StirLAH SepLAH Phase Separation (Clear layers) StirLAH->SepLAH Extract Extraction (DCM or Et2O) SepLAH->Extract QuenchBor Quench with MeOH Borane->QuenchBor HydrolysisBor Reflux with HCl (Break B-N adduct) QuenchBor->HydrolysisBor Basify Basify (pH > 12) HydrolysisBor->Basify Basify->Extract Final Pure Amino Alcohol Extract->Final

Figure 2: Workup decision tree ensuring removal of Aluminum emulsions or Boron adducts.

References

  • Reduction of Amino Acids (General Protocol): Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. "Reduction of Amino Acids to Amino Alcohols." Organic Syntheses, 1985 , 63, 136.

  • Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581–595. (Standard reference for LAH workups).
  • Borane Reduction Mechanism: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions. 29. The Stoichiometry of the Reaction of Borane-Methyl Sulfide with Selected Organic Compounds." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163.

  • Borane-Amine Adduct Hydrolysis: McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A Convenient Reduction of Amino Acids and Their Esters." Journal of Organic Chemistry, 1993 , 58(13), 3568–3571.

  • Target Molecule Context (Tolperisone): ChemicalBook Entry for 2-methyl-3-piperidin-1-yl-propan-1-ol (CAS 62101-67-1).

Sources

Preparation of Tolperisone Analogs Utilizing the Versatile Building Block: 2-Methyl-3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis

Abstract

Tolperisone is a centrally acting muscle relaxant renowned for its efficacy in treating neuromuscular disorders and spasticity without significant sedative effects.[1][2][3] The exploration of its structural analogs is a key focus in drug development to enhance therapeutic profiles and explore new indications. This application note provides a comprehensive guide for researchers on the synthesis of Tolperisone and its analogs, leveraging the pivotal intermediate, 2-methyl-3-piperidin-1-yl-propan-1-ol. We present a robust, multi-step synthetic strategy that begins with the preparation of this key amino alcohol via a Mannich reaction, followed by a sequence of oxidation and Grignard addition to construct the final aryl-propanone scaffold. This guide is designed to provide both detailed, step-by-step protocols and the underlying chemical principles, ensuring technical accuracy and reproducibility for drug development professionals.

Introduction: The Significance of the Tolperisone Scaffold

Tolperisone, chemically (RS)-2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one, and its related analogs like Eperisone and Silperisone, function primarily by blocking voltage-gated sodium and calcium channels.[2][4][5][6] This mechanism inhibits spinal reflexes, leading to muscle relaxation.[5][6] The development of novel analogs is driven by the need to optimize pharmacokinetic properties, reduce potential side effects, and modulate activity.

A critical challenge in Tolperisone synthesis is controlling the formation of impurities, particularly the genotoxic β-elimination product, 2-methyl-1-(4-methylphenyl)-propenone (4-MMPPO).[4][7][8][9] Synthetic strategies that offer high purity and yield are therefore of paramount importance. While the traditional one-pot Mannich reaction is common, this guide explores a more modular, multi-step approach using the pre-formed amino alcohol 2-methyl-3-piperidin-1-yl-propan-1-ol. This intermediate allows for greater flexibility in introducing diverse aromatic moieties, making it an ideal platform for generating a library of Tolperisone analogs.

Overall Synthetic Workflow

The proposed synthetic strategy is a three-stage process designed for modularity and control. It begins with the synthesis of the core amino alcohol, which is then converted into the final Tolperisone analog.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Scaffold Construction cluster_2 Stage 3: Final Product A Isobutyraldehyde + Piperidine + Paraformaldehyde B Mannich Reaction A->B C 2-Methyl-3-piperidin-1-yl-propan-1-ol (Key Intermediate) B->C D Step A: Oxidation to Aldehyde C->D E Step B: Grignard Reaction with Aryl-MgBr D->E F Step C: Oxidation to Ketone E->F G Tolperisone Analog F->G H Purification & Characterization G->H

Diagram 1: High-level workflow for the synthesis of Tolperisone analogs.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-3-piperidin-1-yl-propan-1-ol

The foundation of this synthetic approach is the reliable preparation of the amino alcohol intermediate. This is achieved through a classic Mannich reaction, a three-component condensation that efficiently forms a new C-C bond while introducing the required amino group.[10][11][12]

Causality Behind the Choice of Method: The Mannich reaction is selected for its high atom economy and operational simplicity under mild conditions.[11] Using isobutyraldehyde as the active hydrogen component, paraformaldehyde as the methylene bridge source, and piperidine as the amine ensures the direct formation of the desired β-amino alcohol scaffold.

G cluster_reactants compound1 Isobutyraldehyde reaction Mannich Reaction (e.g., Ethanol, Reflux) plus1 + compound2 Piperidine plus2 + compound3 Paraformaldehyde product 2-Methyl-3-piperidin-1-yl-propan-1-ol reaction->product

Diagram 2: Reaction scheme for the synthesis of the key intermediate.

Protocol 1: Preparation of 2-Methyl-3-piperidin-1-yl-propan-1-ol

Materials:

  • Isobutyraldehyde (1.0 eq)

  • Piperidine (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperidine and ethanol. Cool the mixture in an ice bath.

  • Amine Salt Formation: Slowly add hydrochloric acid to protonate the piperidine. This step is crucial as the Mannich reaction often proceeds more efficiently with the amine salt.

  • Addition of Aldehydes: Add isobutyraldehyde, followed by paraformaldehyde, to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Dilute the residue with water and basify carefully with a sodium hydroxide solution to a pH of ~10. This deprotonates the amine, making it soluble in organic solvents. Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain 2-methyl-3-piperidin-1-yl-propan-1-ol as a clear liquid.[13]

Self-Validation: The purity of the distilled product should be assessed by Gas Chromatography (GC) and its structure confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy before proceeding.

Part 2: Multi-Step Synthesis of Tolperisone Analogs

With the key intermediate in hand, the next stage involves a three-step sequence to construct the final aryl-propanone structure. This modular approach allows for the introduction of various substituted aryl groups by simply changing the Grignard reagent used in Step B.

G A Intermediate Alcohol B Step A: Oxidation A->B C Intermediate Aldehyde B->C D Step B: Grignard Reaction (+ Aryl-MgBr) C->D E Secondary Alcohol D->E F Step C: Oxidation E->F G Final Product: Tolperisone Analog F->G

Diagram 3: Three-step conversion of the intermediate to the final analog.

Protocol 2: Synthesis of Tolperisone (as a Representative Analog)

Step A: Oxidation of 2-Methyl-3-piperidin-1-yl-propan-1-ol to the Aldehyde

Rationale: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) or Pyridinium Chlorochromate (PCC) are excellent choices for this selective transformation.

Materials:

  • 2-Methyl-3-piperidin-1-yl-propan-1-ol (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the starting alcohol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add DMP portion-wise at room temperature. The reaction is typically exothermic.

  • Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude aldehyde. This intermediate is often used directly in the next step without extensive purification.

Step B: Grignard Reaction with p-Tolylmagnesium Bromide

Rationale: The Grignard reaction is a classic and highly effective method for forming C-C bonds by adding an organometallic nucleophile to a carbonyl group. Strict anhydrous conditions are essential to prevent quenching of the Grignard reagent.

Materials:

  • Crude aldehyde from Step A (1.0 eq)

  • p-Tolylmagnesium bromide solution (1.0 M in THF, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude aldehyde in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the p-tolylmagnesium bromide solution dropwise via a syringe, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude secondary alcohol.

Step C: Oxidation of the Secondary Alcohol to Tolperisone

Rationale: A stronger oxidizing agent can be used for this final oxidation to the ketone. A Jones oxidation (chromium trioxide in sulfuric acid) or PCC can be employed.

Materials:

  • Crude secondary alcohol from Step B (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve the crude alcohol in anhydrous DCM.

  • Add PCC and stir at room temperature for 4-8 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove chromium salts.

  • Wash the silica gel plug thoroughly with more diethyl ether.

  • Concentrate the filtrate to yield crude Tolperisone as a base.

Part 3: Purification and Characterization

The final and most critical stage is the purification of the Tolperisone analog and its rigorous characterization to ensure identity and purity.

Purification Protocol: Recrystallization as the Hydrochloride Salt

Rationale: Conversion to a hydrochloride salt often yields a stable, crystalline solid that is readily purified by recrystallization. Performing the recrystallization in an acidic environment is critical to suppress the β-elimination side reaction that forms the genotoxic 4-MMPPO impurity.[4][7] A mixed solvent system, such as 2-butanone and isopropanol, has been shown to be effective.[7][14][15]

Procedure:

  • Dissolve the crude Tolperisone base in a minimal amount of 2-butanone.

  • Add isopropanol containing anhydrous HCl gas until the solution is acidic (pH ~2-3).

  • Heat the mixture to reflux to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 2-butanone, and then with cold diethyl ether.

  • Dry the purified Tolperisone HCl crystals under vacuum at 60-80°C.[14]

Analytical Characterization

A suite of analytical techniques is required to confirm the structure and quantify the purity of the final compound.

Technique Purpose Expected Result for Tolperisone HCl
RP-HPLC Purity assessment and impurity profiling.[16][17]Main peak >99.5% purity; retention time dependent on column and method. 4-MMPPO impurity below detectable limits.
LC-MS Molecular weight confirmation.[M+H]⁺ ion corresponding to the molecular weight of the free base (e.g., 246.19 for Tolperisone).
¹H NMR Structural elucidation.Signals corresponding to the tolyl, piperidine, and propyl chain protons with correct integrations and splitting patterns.
¹³C NMR Structural confirmation.Signals for all unique carbon atoms, including the characteristic carbonyl peak (~200 ppm).
FT-IR Functional group identification.Strong carbonyl (C=O) stretch around 1680 cm⁻¹.
Melting Point Purity and identity check.Sharp melting point consistent with literature values (e.g., ~173-176°C for Tolperisone HCl).[14]

Trustworthiness through Analysis: The combination of chromatographic and spectroscopic data provides a self-validating system. High purity by HPLC, coupled with unambiguous structural confirmation by NMR and MS, ensures the integrity of the synthesized analog.[7][14]

Conclusion

This application note details a flexible and robust methodology for the synthesis of Tolperisone analogs starting from the key intermediate 2-methyl-3-piperidin-1-yl-propan-1-ol. By breaking the synthesis into a modular, multi-step process, this approach provides researchers with the control needed to generate diverse libraries of novel compounds for drug discovery. The provided protocols, grounded in established chemical principles and supported by rigorous analytical validation, offer a reliable pathway for advancing research in the field of centrally acting muscle relaxants.

References

  • US9675598B2 - Compositions of tolperisone - Google P
  • Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC. [Link]

  • WO2019195775A1 - Tolperisone analogs and methods of use - Google P
  • US20060041141A1 - Method for producing salts of tolperisone - Google P
  • Estimation of Centrally Acting Muscle Relaxant Drug Tolperisone Hydrochloride Using HPTLC Method - Science and Education Publishing. [Link]

  • A review on tolperisone – centrally acting muscle relaxant and its analytical methods - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Tolperisone - sduaher. [Link]

  • RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms - International Journal of Pharmacy and Biological Sciences. [Link]

  • KR20100031095A - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone)
  • CA2366841C - Tolperisone-containing pharmaceutical preparation for oral administration - Google P
  • EP2150540B1 - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone)
  • US8372979B2 - Process for the production of high-purity 2,4′-dimethyl-3-piperidino-propiophenone (tolperisone)
  • Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC. [Link]

  • Formulation of Sustained-Release Tablets of Tolperisone HCl Using Different Blends of Hydrophilic and hydrophobic Polymers . [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. [Link]

  • WO2008131469A2 - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone)
  • Effect of drugs (tolperisone, TOLP; silperisone, SILP; eperisone, EPE;... - ResearchGate. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC. [Link]

  • US20090253743A1 - Compositions of tolperisone - Google P
  • Tolperisone - PubChem. [Link]

  • CA2507691C - Method for producing salts of tolperisone - Google P
  • Mannich bases in medicinal chemistry and drug design - PMC. [Link]

  • Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - ResearchGate. [Link]

  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol - NIH. [Link]

  • Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea . [Link]

  • Synthesis,Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives - SciSpace by Typeset. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

  • 2-Methyl-3-(piperidin-1-yl)-1-(m-tolyl)propan-1-one - Pharmaffiliates. [Link]

  • EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google P

Sources

Application Note: Catalytic Hydrogenation Strategies for Piperidine Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation Methods for Piperidine Amino Alcohols Content Type: Application Note and Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Abstract

Piperidine amino alcohols are privileged structural motifs in medicinal chemistry, serving as the pharmacophore core for numerous FDA-approved therapeutics, including Janus kinase inhibitors (e.g., Tofacitinib) and muscarinic antagonists. The synthesis of these saturated heterocycles often relies on the catalytic hydrogenation of pyridine precursors.[1][2][3] This guide provides a technical deep-dive into the heterogeneous catalytic hydrogenation of functionalized pyridines, specifically focusing on stereoselective routes to 3-hydroxy- and 3-amino-4-hydroxy-piperidines. We delineate the mechanistic basis for catalyst selection (Rh vs. Pt), solvent effects on rate and stereochemistry, and provide validated protocols for both mild and robust reduction conditions.

Introduction: The Synthetic Challenge

The reduction of pyridine to piperidine involves the saturation of a stable aromatic system (


), requiring active catalysts and often elevated pressures.[2] When the pyridine ring bears amino and hydroxyl functionalities, three specific challenges arise:
  • Catalyst Poisoning: The Lewis-basic nitrogen of the pyridine (and the resulting piperidine) can strongly coordinate to metal surfaces, inhibiting catalysis.

  • Chemo-selectivity: Preventing hydrogenolysis of C-O or C-N bonds (deoxygenation/deamination) while reducing the ring.

  • Diastereocontrol: Controlling the relative stereochemistry of substituents. Heterogeneous hydrogenation typically favors cis-isomers via suprafacial delivery of hydrogen, but thermodynamic equilibration to trans-isomers can occur.

Mechanistic Principles & Catalyst Selection[4]

Adsorption and Stereoselectivity

The reduction proceeds via the Horiuti-Polanyi mechanism adapted for heterocycles. The pyridine ring adsorbs flat onto the metal surface. Hydrogen atoms are added sequentially from the metal surface to the "bottom" face of the ring. Consequently, substituents already present on the ring tend to end up cis to each other relative to the newly formed C-H bonds, provided no isomerization occurs.

Catalyst Performance Matrix

The choice of metal is the primary determinant of success.

CatalystActivitySelectivity (Cis/Trans)Poisoning ResistanceBest Solvent System
Rhodium (Rh/C, Rh₂O₃) High High CisExcellentTFE, Water, MeOH
Platinum (PtO₂) Medium Moderate CisGood (in Acid)Acetic Acid, Water/HCl
Palladium (Pd/C) Low Low (often Trans)Poor (prone to poisoning)AcOH, High Temp/Press
Ruthenium (Ru/C) Medium High CisGoodWater, Ammonia

Expert Insight: Rhodium is superior for unactivated pyridines under mild conditions (low pressure) because it has a lower desorption energy barrier for the piperidine product compared to Platinum, preventing product inhibition [1]. However, Platinum (IV) Oxide (Adams' Catalyst) in acidic media remains the "gold standard" for difficult, sterically hindered substrates due to its robustness against impurities.

Visualization: Reaction Pathway

The following diagram illustrates the reduction pathway and the origin of cis-selectivity.

HydrogenationMechanism Figure 1: Stereoselective Hydrogenation Pathway on Heterogeneous Surfaces Substrate Substituted Pyridine (Flat Adsorption) Transition Suprafacial H2 Addition (Metal Surface) Substrate->Transition Adsorption Intermediate Partially Reduced Intermediates (Dihydropyridine) Product_Kinetic Kinetic Product (Cis-Piperidine) Intermediate->Product_Kinetic + 4H (Fast) Transition->Intermediate + 2H Product_Thermo Thermodynamic Product (Trans-Piperidine) Product_Kinetic->Product_Thermo Epimerization (High T, Base)

Experimental Protocols

Protocol A: Mild, Cis-Selective Reduction (Rhodium Method)

Target Application: Synthesis of cis-3-hydroxypiperidine or cis-3-amino-4-hydroxypiperidine derivatives. Advantages: Mild conditions (40°C, 5 bar), avoids strong acids, high functional group tolerance.

Materials:

  • Substrate: 3-Hydroxypyridine or functionalized analog (1.0 equiv)

  • Catalyst: Rhodium(III) Oxide (Rh₂O₃) or 5% Rh/C (0.5 - 5 mol% loading)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.1 M concentration)

    • Note: TFE activates the pyridine ring via H-bonding without protonating the amine fully, enhancing rate. [2]

  • Hydrogen Source: H₂ gas (balloon or low-pressure reactor)

Procedure:

  • Preparation: In a hydrogenation vial, dissolve the pyridine substrate in TFE.

  • Catalyst Addition: Carefully add the Rh catalyst. Caution: Dry Rh/C can be pyrophoric.

  • Purge: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x).[3][4]

  • Reaction: Pressurize to 5 bar (75 psi) H₂. Heat to 40°C with vigorous stirring (1000 rpm).

    • Tip: Mass transfer is critical. Ensure a vortex is visible.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–16 hours.

  • Work-up: Vent H₂. Filter the mixture through a Celite pad to remove the catalyst.[2][5] Rinse with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is often obtained as a clean oil or solid, requiring no further purification.

Protocol B: Robust, High-Pressure Reduction (Platinum Method)

Target Application: Reduction of sterically hindered 3,4-disubstituted pyridines (e.g., Tofacitinib intermediates). Advantages: Extremely robust; protonation prevents catalyst poisoning.

Materials:

  • Substrate: 3-Amino-4-hydroxypyridine derivative (1.0 equiv)

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (5 - 10 mol%)

  • Solvent: Glacial Acetic Acid (AcOH) or 1M HCl in MeOH.

  • Hydrogen Source: H₂ gas (High-pressure autoclave).

Procedure:

  • Preparation: Dissolve the substrate in glacial acetic acid.

    • Mechanism:[2][3][6][7][8][9][10] Acid protonates the pyridine nitrogen (

      
      ), disrupting the aromaticity and preventing strong N-Metal coordination [3].
      
  • Catalyst Addition: Add PtO₂.

  • Reaction: Pressurize reactor to 50–70 bar (700–1000 psi) . Stir at Room Temperature to 50°C .

    • Note: PtO₂ is reduced in situ to active Pt(0) black.

  • Work-up: Vent carefully. Filter through Celite.[2][5]

  • Neutralization: Concentrate the acetic acid. Redissolve residue in water/DCM and neutralize with saturated NaHCO₃ or NaOH to liberate the free base. Extract with DCM/Isopropanol (3:1).

Stereochemical Control & Optimization

To switch from the kinetic cis product to the thermodynamic trans product, a post-hydrogenation epimerization step is often required.

Epimerization Protocol:

  • Take the crude cis-piperidine mixture.

  • Dissolve in EtOH with 2-3 equivalents of NaOEt.

  • Reflux for 12-24 hours.

  • The center alpha to the nitrogen (or carbonyl if present) will invert to the thermodynamically stable equatorial position.

Data Comparison:

ParameterProtocol A (Rh/TFE)Protocol B (Pt/AcOH)
Pressure 1 - 5 bar50 - 70 bar
Temperature 25 - 40°C25 - 80°C
Cis-Selectivity > 95:5~ 80:20
Functional Group Tolerance High (Esters, Amides safe)Moderate (Acids may hydrolyze sensitive groups)
Scalability GoodExcellent

Troubleshooting Guide

Issue: Incomplete Conversion

  • Cause: Catalyst poisoning by the product amine.

  • Solution: Add 1.0 equiv of HCl or use Acetic Acid as solvent to protonate the product.

  • Solution: Switch from Pd to Rh or Pt.

Issue: De-oxygenation (Loss of OH group)

  • Cause: Hydrogenolysis of benzylic-like C-O bonds (common in 4-hydroxypyridines).

  • Solution: Avoid Pd/C (highly active for hydrogenolysis). Use Rh/C or Ru/C.

  • Solution: Lower the reaction temperature and pressure.

Issue: Pyrophoric Catalyst Handling

  • Safety: Never add dry catalyst to flammable solvents. Wet the catalyst with water (if compatible) or add the catalyst first, purge with N₂, then add solvent.

Visualization: Experimental Workflow

Workflow Figure 2: Decision Tree for Protocol Selection Start Start: Pyridine Substrate Choice Select Protocol Start->Choice ProtA Protocol A: Rh/TFE (Mild, High Cis-Selectivity) Choice->ProtA Sensitive Groups ProtB Protocol B: PtO2/AcOH (Robust, Difficult Substrates) Choice->ProtB Sterically Hindered ExecA 5 bar H2, 40°C, 16h ProtA->ExecA ExecB 50 bar H2, RT, 6h ProtB->ExecB Filter Filter (Celite) ExecA->Filter ExecB->Filter Workup Neutralize & Extract Filter->Workup End Final Piperidine Amino Alcohol Workup->End

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. (2024). Link

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. (2024). Link

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015). Link

  • Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. Organic Letters. (2009). Link

  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Organic Chemistry Frontiers. (2023). Link

Sources

Troubleshooting & Optimization

Removing unreacted piperidine from 2-Methyl-3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Piperidine from 2-Methyl-3-piperidin-1-yl-propan-1-ol

Executive Summary

You are dealing with a separation challenge involving two basic amines: a secondary amine impurity (Piperidine ) and a tertiary amine product (2-Methyl-3-piperidin-1-yl-propan-1-ol ).[1]

While both compounds are basic, they possess distinct physical and chemical "handles" that we can exploit for separation:

  • Volatility: Piperidine (bp 106°C) is significantly more volatile than your product (estimated bp >210°C).

  • Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Piperidine (
    
    
    
    ~11.2) is a stronger base than the N-alkylated product (
    
    
    ~10.0), allowing for pH-controlled partitioning.[1]
  • Nucleophilicity: Piperidine is a secondary amine, whereas your product is a tertiary amine, allowing for specific scavenging (though the hydroxyl group on your product limits this option).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the least invasive method for your specific scale and purity requirements.

PurificationStrategy start Start: Crude Mixture scale Scale of Reaction? start->scale small Small Scale (<1g) scale->small large Large Scale (>10g) scale->large vac Method A: High Vac + Azeotrope (Primary Recommendation) small->vac Standard Purity col Method C: Flash Chromatography small->col High Purity Needed large->vac First Pass extract Method B: pH-Controlled Wash vac->extract Piperidine Remains extract->col Final Polish

Caption: Figure 1. Decision tree for selecting purification methodology based on reaction scale and purity requirements.

Method A: The "Volatility Gap" (Azeotropic Removal)

Best for: The majority of cases. This is the cleanest method as it introduces no new reagents.

The Science: Piperidine has a boiling point of 106°C. Your product, being a heavier amino-alcohol (MW ~157 g/mol ) with hydrogen-bonding capability, will have a boiling point significantly higher (likely >210°C at atm).[1] However, amines can form hydrogen bonds with the product, making simple evaporation difficult. We use toluene as a co-solvent because it forms a low-boiling azeotrope with piperidine and disrupts intermolecular hydrogen bonding.[1]

Protocol
  • Dissolve: Dissolve the crude oil in a minimal amount of Toluene (approx. 5-10 mL per gram of crude).

  • Evaporate: Place on a rotary evaporator.

    • Bath Temp: 45–50°C.

    • Pressure: Ramp down to <10 mbar.

  • Repeat: Re-dissolve the residue in fresh toluene and evaporate again. Repeat this cycle 3 times .

  • Final Strip: Perform a final evaporation using Dichloromethane (DCM) to remove trapped toluene.

  • High Vacuum: Place the oil on a high-vacuum manifold (<1 mmHg) for 4–6 hours, preferably with mild heating (40°C).

Validation: Run an H-NMR. Look for the disappearance of the piperidine multiplet at ~1.5 ppm and the triplet at ~2.8 ppm.

Method B: The "Basicity Tuning" (Buffered Extraction)

Best for: Large scale reactions where distillation is inefficient, or if Method A failed to remove the last traces.

The Science: Piperidine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 11.[2][3]2) is more basic than your tertiary amine product (

~10.0). By maintaining the aqueous phase at a specific pH (around 10.5), we can force the piperidine to protonate (becoming water-soluble) while keeping the majority of your product neutral (organic-soluble).
Protocol

Reagents Needed:

  • Sodium Carbonate (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

Step-by-Step:

  • Dissolve: Dissolve crude mixture in DCM (avoid ether/ethyl acetate if possible as amines can form salts with trace acids in them, but they are acceptable if DCM is problematic).

  • Buffer Preparation: Prepare a Carbonate buffer at pH 10.5 .

    • Tip: Mix 0.1M

      
       and 0.1M 
      
      
      
      until the pH meter reads 10.5.
  • Wash 1 (The Separation): Wash the organic layer with the pH 10.5 buffer (2 x volumes).

    • Mechanism:[1][4][5][6][7][][9][10] At pH 10.5, the equilibrium for Piperidine shifts towards the protonated form (

      
      ) more than the product, partitioning it into the water.
      
  • Wash 2 (Brine): Wash with saturated brine to remove emulsified water.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Critical Warning: Do not use strong acids (HCl/H2SO4) for washing. Both amines will protonate and move to the aqueous layer, resulting in total product loss.

Method C: Flash Chromatography (The Polish)

Best for: High-purity requirements (>98%) or difficult separations.

The Science: Amines interact strongly with the acidic silanols on silica gel, causing "streaking" (tailing). To prevent this, the mobile phase must be basic to suppress the ionization of the silanols.

Mobile Phase Recipes
  • Option 1 (Standard): DCM : Methanol :

    
     (90 : 9 : 1).
    
  • Option 2 (Alternative): DCM : Methanol : Triethylamine (95 : 4 : 1).

Workflow

Chromatography prep Pre-treat Silica (Flush with Eluent) load Load Sample (DCM Solution) prep->load elute Elute Isocratically (DCM/MeOH/NH4OH) load->elute fraction Collect Fractions (Check TLC/Ninhydrin) elute->fraction

Caption: Figure 2. Silica gel chromatography workflow with amine-modified eluent.

TLC Visualization: Use Ninhydrin stain . Piperidine usually stains as a distinct pink/red spot, while tertiary amines often stain lighter or different shades depending on the structure. Iodine chambers are also effective.

FAQ & Troubleshooting

Q: Can I use a scavenger resin? A: Proceed with caution. Most scavenger resins for secondary amines (like isocyanate resins) are electrophilic. Since your product contains a primary alcohol (-OH), the resin will likely react with your product's hydroxyl group, lowering your yield. Only use resins if you have pre-protected the alcohol.

Q: I tried vacuum distillation, but the product solidified and trapped the piperidine. A: This is common. Melt the solid by warming the flask to 40-50°C during vacuum application. Alternatively, add a small amount of high-boiling co-solvent like chlorobenzene (bp 131°C) to keep it liquid during the stripping process.

Q: My product is water-soluble, so I can't do an aqueous wash. A: If your product is highly polar, skip Method B. Use Method A (aggressive azeotroping) followed by Method C (Chromatography) using a more polar column like C18 (Reverse Phase) with an Ammonium Bicarbonate buffer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link](Note: Used for comparative amine basicity trends).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

Technical Support Center: Handling 2-Methyl-3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HYGRO-001 Status: Open Subject: Resolving Hygroscopicity, Caking, and Stability Issues in Amino-Alcohol Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely accessing this guide because your sample of 2-Methyl-3-piperidin-1-yl-propan-1-ol (an intermediate often associated with Tolperisone analogs) has transitioned from a solid to a sticky gum, or you are observing inconsistent yields in downstream acylation reactions.

The Root Cause: This molecule contains both a tertiary amine (piperidine ring) and a primary alcohol. This structural motif creates a "hygroscopicity loop." The nitrogen lone pair and the hydroxyl group form strong hydrogen bonds with atmospheric water. Once water is absorbed, it lowers the glass transition temperature (


) of the compound, causing it to undergo deliquescence (turning from solid to oil).

This guide provides three tiers of intervention:

  • Immediate Remediation: How to dry the "wet" oil.

  • Process Engineering: How to handle the free base during synthesis.

  • Permanent Stabilization: Converting the free base into a stable salt form.

Module 1: Immediate Remediation (The "Wet Sponge" Protocol)

If your sample is currently an oil or a sticky solid due to moisture uptake, standard vacuum drying is often insufficient because water binds tightly to the amine-alcohol motif. You must use Azeotropic Distillation .

Protocol: Toluene Azeotropic Drying

Objective: Remove bound water to <0.5% w/w to restore reactivity.

  • Dissolution: Dissolve your "wet" 2-Methyl-3-piperidin-1-yl-propan-1-ol in Toluene (Grade: Anhydrous). Use a ratio of 10 mL Toluene per 1 g of substance.

    • Why Toluene? Toluene forms a positive heteroazeotrope with water (boiling point 85°C, composition ~20% water). This mechanically "carries" water out of the amine complex [1].

  • Distillation: Place the flask on a rotary evaporator.

    • Bath Temp: 45–50°C.

    • Vacuum: Moderate (start at 100 mbar, lower to 20 mbar).

    • Critical Step: Do not evaporate to dryness immediately. Evaporate until 20% volume remains, then add fresh anhydrous Toluene and repeat. This "chasing" technique ensures deep drying.

  • Final Strip: Evaporate to dryness. The resulting oil should be clear, not cloudy.

  • Validation: Perform a Karl Fischer (KF) titration. Target water content: < 0.1% .

Module 2: Permanent Stabilization (Salt Formation)

The free base of 2-Methyl-3-piperidin-1-yl-propan-1-ol is kinetically unstable regarding physical form.[1] For long-term storage or GMP handling, you must convert it to a salt.[1]

Decision Matrix: Choosing the Right Counter-ion
Salt FormHygroscopicityCrystallinityUsage Context
Hydrochloride (HCl) ModerateHighStandard. Best for downstream Tolperisone synthesis.[1]
Fumarate (1:1) LowHighStorage. Best for long-term shelf life if not immediately reacting.[1]
Oxalate LowHighPurification only. Toxic; strictly for removing impurities, then breaking back to free base.
Protocol: Hydrochloride Salt Formation

Objective: Create a free-flowing, crystalline solid (2-Methyl-3-piperidin-1-yl-propan-1-ol · HCl).

  • Preparation: Dissolve 10 g of the dried free base (from Module 1) in 50 mL of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Note: MTBE is preferred over ether for safety and higher boiling point.

  • Acidification: Cool the solution to 0–5°C on an ice bath. Slowly stream HCl gas (or add 2M HCl in Diethyl Ether/Dioxane dropwise) into the solution with vigorous stirring.

  • Endpoint: Monitor pH using wet pH paper (vapor phase). Stop when the vapor tests acidic (pH 2-3).[1]

  • Isolation: A white precipitate should form immediately.

    • Troubleshooting: If an oil forms instead of a solid ("oiling out"), heat the mixture to reflux to redissolve the oil, then let it cool very slowly to room temperature with stirring. This annealing process encourages crystal lattice formation over amorphous gum.

  • Filtration: Filter under Nitrogen (Schlenk frit) or rapid suction. Wash the cake with cold, dry MTBE.

  • Drying: Dry in a vacuum oven at 40°C over

    
     (Phosphorus Pentoxide) for 12 hours.
    

Module 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for handling this intermediate, preventing the "doom loop" of hydrolysis and weighing errors.

HygroscopicityManagement Start Start: 2-Methyl-3-piperidin-1-yl-propan-1-ol (Free Base) CheckState Visual Inspection: Solid or Oil? Start->CheckState Oil State: Cloudy Oil / Sticky Gum (Hygroscopic Failure) CheckState->Oil Absorbed Water Solid State: Waxy Solid (Potentially Unstable) CheckState->Solid Freshly Synthesized Action_Dry Action: Azeotropic Distillation (Toluene, 3x Cycles) Oil->Action_Dry Remediation Decision_Use Immediate Use? Solid->Decision_Use Action_Dry->Decision_Use Use_Now Keep as Free Base Store under Argon Use within 4 hours Decision_Use->Use_Now Yes Storage Long Term Storage (Salt Formation Required) Decision_Use->Storage No Salt_HCl Form HCl Salt (Standard for Synthesis) Storage->Salt_HCl Salt_Fum Form Fumarate Salt (Best for Shelf Life) Storage->Salt_Fum

Figure 1: Logic flow for stabilizing hygroscopic amino-alcohol intermediates.

Frequently Asked Questions (FAQ)

Q1: I dried the compound, but it turned back into a liquid on the balance. What happened? A: This is a classic "kinetic moisture uptake" failure. The surface area of the oil/solid absorbs atmospheric water in seconds.

  • Fix: Do not weigh this compound in open air. Weigh the flask, add the compound under an inert atmosphere (Glovebox or Nitrogen cone), then weigh the flask again (Difference weighing). Alternatively, prepare a stock solution in dry DCM or Toluene and dispense by volume [2].

Q2: Can I use Magnesium Sulfate (


) to dry the organic layer during extraction? 
A:  Yes, but it is often insufficient for amino alcohols. The amine can coordinate to the magnesium, leading to yield loss, and 

does not remove the tightly bound "hydrate" water effectively.
  • Fix: Use Sodium Sulfate (

    
    ) for bulk drying, followed by the Toluene azeotrope method described in Module 1 for "deep" drying.
    

Q3: Why is my HCl salt sticky? A: You likely have excess HCl trapped in the crystal lattice, or the salt is amorphous.

  • Fix: Recrystallize the salt from Isopropanol/Ether. If it remains sticky, place it in a vacuum desiccator with a dish of KOH pellets (to absorb acid) and

    
     (to absorb water) for 24 hours.
    

Q4: Is this compound sensitive to oxidation? A: Moderate sensitivity. While the hygroscopicity is the primary concern, tertiary amines can form N-oxides over time. Always store the free base under Argon/Nitrogen. The salt forms are generally oxidation-resistant.[1]

References

  • Wulf, O. & Lechner, M. (2025). Azeotropic Distillation Strategies for Pharmaceutical Intermediates. Industrial & Engineering Chemistry Research. 2

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on handling hygroscopic oils).
  • PubChem Database. (2025). 2-Methyl-3-piperidin-1-yl-propan-1-ol (Compound Summary). National Library of Medicine. 3

  • Organic Syntheses. (2016). Preparation of Amino Acid Salts from Amino Alcohols. Org. Synth. 4

Sources

Technical Support Center: Optimization of Reductive Amination for Hindered Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: KB-2026-RM-03 Topic: Optimization of reductive amination for 2-methyl-3-piperidinyl propyl chains Status: Active / Expert Review Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of 2-methyl-3-piperidinyl propyl chains presents a classic "perfect storm" of steric hindrance in medicinal chemistry. The vicinal substitution pattern (2-methyl, 3-R) creates significant steric bulk around the secondary amine, impeding the formation of the hemiaminal and iminium intermediates required for reductive amination.

Standard protocols often result in low conversion, residual starting material, or excessive dimer formation. This guide provides an optimized tiered approach, moving from standard industry methods to Lewis-acid catalyzed protocols for recalcitrant substrates.

Module 1: The Standard Protocol (Baseline)

For less hindered variants or initial screening, the Sodium Triacetoxyborohydride (STAB) method is the industry gold standard due to its selectivity for imines over aldehydes/ketones.

Reagent Logic
  • STAB (NaBH(OAc)₃): chosen because it is mild and does not reduce the carbonyl source as quickly as NaBH₄, preventing the formation of alcohol side products [1].

  • DCE (1,2-Dichloroethane): The preferred solvent.[1] Unlike Methanol, DCE does not solvolyze the reducing agent, and it promotes tighter ion-pairing for the iminium intermediate.

  • Acetic Acid (AcOH): Essential for catalyzing the dehydration step (Hemiaminal

    
     Iminium).
    
Standard Workflow
StepActionCritical Parameter
1 Mix Amine (1.0 equiv) + Aldehyde (1.1-1.2 equiv) in DCE.Concentration: 0.1M - 0.2M.
2 Add AcOH (1.0 - 2.0 equiv).pH should be ~4-5.
3 Stir for 30-60 mins before adding reductant.Allows equilibrium shift to imine.
4 Add STAB (1.4 - 1.6 equiv).Add in one portion (mild exotherm).
5 Monitor via LCMS/TLC.Reaction time: 2-16 hours.

Module 2: Advanced Optimization (The "Titanium Protocol")

Trigger: Use this module if Module 1 yields <50% conversion or if the 2-methyl group causes significant steric clash (e.g., cis-2,3-disubstitution).

The Titanium(IV) Isopropoxide method is the "nuclear option" for hindered amines. Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl oxygen, making it more electrophilic.

  • Water Scavenger: Irreversibly consumes the water generated during imine formation, driving the equilibrium to completion before the reduction step [2].

The Ti(OiPr)₄ Protocol
  • Imine Formation (Anhydrous):

    • Combine 2-methyl-3-substituted piperidine (1.0 equiv) and Propyl-aldehyde/ketone (1.1 equiv) in THF (neat or highly concentrated).

    • Add Ti(OiPr)₄ (1.2 - 1.5 equiv) .

    • Note: The solution often turns yellow/orange.[2] Stir at RT for 6-12 hours. (For extremely hindered ketones, microwave heating at 60°C for 1h may be required).

  • Reduction (One-Pot):

    • Dilute the mixture with Ethanol or Methanol (essential to solubilize the borohydride).

    • Add NaBH₄ (2.0 equiv) carefully (gas evolution).

    • Stir for 2-4 hours.

  • Workup (Critical):

    • Caution: Quenching Titanium reactions can lead to severe emulsions (TiO₂ gel).

    • The Fix: Quench with 1N NaOH or aqueous ammonia. The high pH precipitates Titanium as a granular white solid (TiO₂) rather than a gel. Filter through Celite before extraction.[3]

Module 3: Visualizing the Decision Process

The following logic tree guides your experimental design based on the specific steric environment of your piperidine scaffold.

OptimizationStrategy Start Start: 2-Me-3-R-Piperidine + Carbonyl Source StericCheck Is the Carbonyl a Ketone or Aldehyde? Start->StericCheck AldehydePath Aldehyde (Less Hindered) StericCheck->AldehydePath KetonePath Ketone (Highly Hindered) StericCheck->KetonePath StandardProtocol Run Standard STAB Protocol (DCE, AcOH, NaBH(OAc)3) AldehydePath->StandardProtocol TiProtocol Switch to Ti(OiPr)4 Protocol (THF, then NaBH4/MeOH) KetonePath->TiProtocol Skip Standard ResultCheck Check Conversion (LCMS) StandardProtocol->ResultCheck Success >80% Conversion: Proceed to Workup ResultCheck->Success Good Yield Failure <50% Conversion or Residual Imine ResultCheck->Failure Poor Yield Workup Workup: Quench with 1N NaOH Filter Celite Success->Workup Failure->TiProtocol TiProtocol->Workup

Figure 1: Decision matrix for selecting the optimal reductive amination conditions based on substrate hindrance.

Module 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with 2,3-disubstituted piperidine scaffolds.

Q1: I see the imine intermediate by LCMS, but it won't reduce to the amine.

Diagnosis: Steric shielding of the iminium carbon. The 2-methyl group blocks the hydride approach. Solution:

  • Switch Reductant: If using STAB, switch to Sodium Cyanoborohydride (NaBH₃CN) at pH 3-4. The smaller hydride radius of the cyano-adduct can sometimes penetrate the steric shield better than the acetoxy-adduct.

  • Heat: Run the reduction step at 40-50°C. Warning: This increases the risk of reducing the aldehyde/ketone directly, so ensure imine formation is complete first (use the Titanium method).

Q2: I am getting a massive emulsion during workup.

Diagnosis: This is common with chlorinated solvents and basic amine workups, or improper Titanium quenching. Solution:

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl. This increases the density difference between layers.

  • The Celite Trick: If you have fine particulate matter stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.[3]

  • Solvent Swap: Evaporate the DCE/DCM and redissolve in Ethyl Acetate/Hexanes (1:1) for the extraction.[3][4][5] Amine salts are less likely to emulsify in non-halogenated solvents [3].

Q3: My product is a mixture of diastereomers. Can I control the stereochemistry?

Diagnosis: The 2-methyl group creates a chiral center. The incoming propyl chain can attach cis or trans relative to the methyl group. Insight:

  • Thermodynamic Control: Reductive amination is generally under kinetic control. However, using H₂/Pd-C (Catalytic Hydrogenation) often favors the thermodynamically more stable isomer (usually where substituents are equatorial).

  • Solvent Effect: In STAB reductions, changing from DCE to THF can sometimes alter the diastereomeric ratio (dr) due to different solvation shells around the iminium ion.

Q4: I see "Dialkylation" (Over-alkylation) impurities.

Diagnosis: The product secondary/tertiary amine is more nucleophilic than the starting material. Solution:

  • Stoichiometry: Ensure the amine is in slight excess (1.1 equiv) relative to the aldehyde, not the other way around.

  • Stepwise Addition: Do not mix everything at once. Form the imine first (1 hour), then add the reducing agent. This ensures no free aldehyde exists to react with the newly formed product.

Module 5: Mechanism of Action (Titanium Mediated)

Understanding the transition state helps in troubleshooting.[2] The Titanium center coordinates both the nitrogen and the oxygen, creating a constrained transition state that facilitates dehydration.

TiMechanism Step1 Reactants (Amine + Carbonyl) Step2 Coordination to Ti Step1->Step2 Mix in THF Step3 Hemiaminal-Ti Complex Step2->Step3 Ti(OiPr)4 acts as Lewis Acid Step4 Imine (Activated) Step3->Step4 -TiO2 / -ROH (Irreversible Dehydration) Step5 Borohydride Attack Step4->Step5 Add NaBH4 Step6 Final Amine Step5->Step6 Hydride Transfer

Figure 2: Mechanistic pathway of Titanium(IV) Isopropoxide mediated reductive amination.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. The Journal of Organic Chemistry, 60(15), 4928-4929.

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry Troubleshooting Guide.

Sources

Technical Support Center: Crystallization of 2-Methyl-3-piperidin-1-yl-propan-1-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Troubleshooting Oiling Out, Hygroscopicity, and Yield Loss in Amino-Alcohol Salts.

Executive Summary

You are likely working with 2-Methyl-3-piperidin-1-yl-propan-1-ol , a critical amino-alcohol intermediate often associated with the synthesis of muscle relaxants like Tolperisone or Eperisone .

The crystallization of this molecule—specifically its Hydrochloride (HCl) or organic acid salts —is notoriously difficult. The presence of the piperidine ring creates a highly basic center, while the hydroxyl group introduces hydrogen bonding capabilities that often compete with crystal lattice formation.

The Primary Failure Mode: "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization. This guide addresses this specific thermodynamic hurdle.

Module 1: The "Oiling Out" Phenomenon (LLPS)

User Question: "Every time I add HCl to my reaction mixture, the product separates as a sticky yellow/brown gum at the bottom of the flask. Cooling it just makes the gum harder, not crystalline. Why?"

Technical Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs because the melting point of your salt (in its current impure state) is lower than the temperature of your solvent system.[1] Instead of nucleating as a solid, the salt precipitates as a supercooled liquid (the "oil").[2]

The Causality:

  • Impurity Depression: The crude amino-alcohol likely contains ketone precursors or elimination byproducts. These impurities depress the melting point of the salt below the solvent's boiling point.[2]

  • Solvent Polarity Mismatch: If you use a non-polar antisolvent (like Hexane or Ether) too aggressively, the salt becomes immiscible instantly, forming oil droplets before they can organize into a lattice.

Workflow: Rescuing an Oiled-Out Batch

Do not discard the oil. Follow this decision tree to convert the oil into a crystalline solid.

OilingOutRescue Start Start: Sticky Gum/Oil Formed Reheat Step 1: Re-heat to Reflux (Dissolve Oil completely) Start->Reheat SolventCheck Is solution clear? Reheat->SolventCheck AddPolar Add more Polar Solvent (IPA or MEK) SolventCheck->AddPolar No (Cloudy) CoolSlow Step 2: Slow Cooling (1°C/min) to Cloud Point SolventCheck->CoolSlow Yes (Clear) AddPolar->SolventCheck Seed Step 3: SEEDING Add pure crystals at Cloud Point CoolSlow->Seed OilAgain Did it Oil Out again? Seed->OilAgain Triturate Step 4: High-Shear Trituration (Vigorous stirring at constant T) OilAgain->Triturate Yes (Oiled) Success Success: Crystalline Slurry OilAgain->Success No (Crystals formed) Triturate->Reheat Failed (Still Oil) Triturate->Success Solidified

Caption: Decision tree for converting amorphous oils into crystalline solids via controlled nucleation.

Module 2: Salt Selection & Hygroscopicity

User Question: "I successfully crystallized the HCl salt, but after filtration, it turned into a liquid on the balance. Is my product decomposing?"

Technical Diagnosis: Your product is likely stable, but the Hydrochloride (HCl) salt of this piperidine alcohol is extremely hygroscopic . It absorbs atmospheric moisture until it dissolves in it (deliquescence).

Strategic Adjustments:

  • Switch Counter-ions: If the HCl salt is too difficult to handle, switch to a less hygroscopic organic acid.

    • Fumarate: Often forms stable, non-hygroscopic lattices with amino alcohols.

    • Oxalate: excellent crystallinity but toxic (use only for intermediates, not final drugs).

  • Drying Protocol: You cannot air-dry these salts. You must use a vacuum oven with P₂O₅ desiccant.

Comparative Data: Salt Screening for Piperidine Alcohols
ParameterHydrochloride (HCl)Hydrobromide (HBr)Fumarate (1:1)
Crystallinity Moderate (Prone to oiling)HighVery High
Hygroscopicity Severe (Deliquescent)ModerateLow (Stable)
Solubility (Water) Very HighHighModerate
Melting Point ~160–170°C (Broad if impure)~180°C~140–150°C (Sharp)
Recommended Solvent MEK / IsopropanolEthanol / EtherEthanol / Acetone

Module 3: Experimental Protocols

Protocol A: Standard Crystallization of the HCl Salt

Use this for crude reaction mixtures.

Context: This protocol uses MEK (Methyl Ethyl Ketone) . MEK is superior to Acetone for this molecule because its higher boiling point (80°C) allows for better solubility of the oil phase, yet it is non-polar enough to force crystallization upon cooling.

  • Dissolution: Dissolve 10g of crude 2-Methyl-3-piperidin-1-yl-propan-1-ol free base in 60 mL of MEK .

  • Acidification:

    • Option A (Gas): Cool to 0–5°C. Bubble dry HCl gas until pH reaches 3.

    • Option B (Solution - Preferred): Add TMSCl (Trimethylsilyl chloride) or HCl in Isopropanol (5-6N) dropwise at room temperature.

    • Note: Using aqueous HCl will introduce water, guaranteeing an oil. Avoid water.

  • Nucleation: The solution will heat up (exothermic). Allow it to cool naturally to room temperature.

    • Checkpoint: If oil droplets form at 40°C, stop cooling. Re-heat to 60°C and add a seed crystal.

  • Maturation: Stir at room temperature for 4 hours. Do not rush to the fridge. The crystal lattice needs time to reject impurities.

  • Isolation: Filter under nitrogen (to prevent moisture absorption). Wash with cold MEK/Ether (1:1).

Protocol B: The "Dual-Solvent" Rescue

Use this if Protocol A resulted in a gum.

  • Decant the supernatant solvent from the sticky gum.

  • Add Isopropanol (IPA) (minimum volume to dissolve the gum at boiling).

  • Reflux until clear.

  • Add Ethyl Acetate (EtOAc) dropwise at reflux until a faint turbidity (cloudiness) persists.

  • Add 1 mL of IPA to clear the solution again.

  • Seeding: Add pure seed crystals immediately.

  • Wrap the flask in foil/towel to ensure very slow cooling (over 6–8 hours).

  • Once at room temperature, transfer to a fridge (4°C).

Module 4: Impurity Management

User Question: "My crystals are pinkish/red. Is this normal?"

Technical Diagnosis: No. The pink color indicates oxidation of the piperidine ring or trace phenol impurities (if derived from Tolperisone synthesis pathways).

Remediation:

  • Charcoal Treatment: Before salt formation, dissolve the free base in Ethanol and treat with Activated Carbon (5% w/w) for 30 mins at 50°C. Filter over Celite.

  • Antioxidants: Add a trace amount of Sodium Metabisulfite during the aqueous workup of the free base (prior to salt formation) to scavenge oxidative species.

References

  • Tolperisone Hydrochloride Synthesis & Intermediates.National Center for Biotechnology Information. PubChem Compound Summary for CID 5511.

    • Source:

  • Troubleshooting Crystalliz

    • Source:

  • Process for preparation of 2-methyl-2' phenylpropionic acid derivatives (Related Piperidine Intermediates).US Patent 8,367,704 B2. (Demonstrates use of MEK and Acetone for similar amino-alcohol salts).

    • Source:

  • Oiling Out in Crystallization.Mettler Toledo Technical Whitepaper.

    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Methyl-3-piperidin-1-yl-propan-1-ol and specific salts before handling.

Sources

Technical Support Center: Handling & Stabilization of Piperidine Propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TSH-PIP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Mitigation of thermal instability, dehydration, and oxidative degradation in piperidine propanol scaffolds.

Diagnostic & Mechanism Analysis

User Query: "Why is my piperidine propanol derivative degrading during workup and storage? It turns yellow/brown and shows impurities by HPLC."

The Root Cause: The "Fragile Triangle"

Piperidine propanol derivatives (structurally related to agents like Pridinol, Ifenprodil, or Terfenadine intermediates) possess three reactive centers that create a "Fragile Triangle" of instability:

  • The Secondary/Tertiary Alcohol: Prone to acid-catalyzed dehydration to form alkenes.[1]

  • The Piperidine Nitrogen: Susceptible to N-oxidation (yellowing) and acts as an internal base to catalyze elimination.

  • The

    
    -Carbon:  Vulnerable to radical attack and ring-opening under high thermal stress.
    
Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Dehydration (forming the alkene impurity) and N-Oxidation (storage degradation).

DegradationPathways Start Piperidine Propanol (Free Base) Protonation Protonated Alcohol (-OH2+) Start->Protonation Acid/Heat (Workup) NOxide N-Oxide (Yellow/Brown Color) Start->NOxide O2/Air (Storage) Carbocation Carbocation Intermediate Protonation->Carbocation -H2O (Rate Limiting) Alkene Dehydrated Alkene (Major Impurity) Carbocation->Alkene Elimination (E1 Mechanism)

Figure 1: Mechanistic pathways for thermal dehydration (top) and oxidative discoloration (bottom).

Troubleshooting: Synthesis & Purification

User Query: "I cannot distill the product without significant decomposition. What are my alternatives?"

Issue: Thermal Dehydration during Distillation

Tertiary alcohols on a propyl chain can dehydrate at temperatures as low as 25–80°C under acidic conditions or 100–140°C for secondary alcohols [1, 5]. Standard vacuum distillation often exceeds these limits.

Protocol A: The "Cold Workup" (Alternative to Distillation)

If your compound degrades above 60°C, do not distill . Use Salt Formation Precipitation to purify the amine without heat.

  • Dissolution: Dissolve the crude free base in a non-polar solvent (e.g., Diethyl ether or MTBE).

  • Acid Addition: Slowly add a stoichiometric amount of anhydrous acid (e.g., HCl in dioxane, Oxalic acid, or Fumaric acid) at 0–5°C .

  • Precipitation: The salt form will precipitate out, leaving non-basic impurities (tar) in the solution.

  • Filtration: Filter the solid salt.

    • Why this works: Salts stabilize the nitrogen lone pair, preventing N-oxidation, and the solid lattice energy reduces the mobility required for elimination reactions [3].

Protocol B: High-Vacuum Wiped-Film Evaporation

If you must distill the free base:

  • Equipment: Use a Wiped-Film Evaporator (WFE) or Short-Path Distillation.

  • Parameter: Residence time must be < 30 seconds .

  • Vacuum: High vacuum (< 0.1 mbar) is required to keep the bath temperature below the Onset Temperature (

    
    ) .
    
Decision Matrix: Purification Strategy

Use this logic flow to select the safe purification method.

PurificationLogic Step1 Determine T(onset) via DSC/TGA Check Is T(onset) < Required BP? Step1->Check Distill Safe to Distill (Keep T < T(onset) - 20°C) Check->Distill No NoDistill STOP: Do Not Distill Check->NoDistill Yes Alt1 Option 1: Salt Formation (HCl/Fumarate) NoDistill->Alt1 Alt2 Option 2: Column Chromatography (Basified Silica) NoDistill->Alt2

Figure 2: Purification decision tree based on thermal analysis data.

Storage & Handling FAQs

User Query: "How should I store the intermediate to prevent it from turning into oil or tar?"

Q1: Why does the free base turn into a brown oil?

Answer: The free base amine reacts with atmospheric


 to form carbamates (reversible) and with 

to form N-oxides (irreversible). The "browning" is a radical polymerization cascade initiated by N-oxide formation [2, 4].
Q2: What is the "Golden Rule" for storage?

Answer: Never store the Free Base for >24 hours. Convert to a Salt immediately.

  • Recommended Salts: Hydrochloride (HCl), Fumarate, or Tartrate.

  • Atmosphere: If you must store the free base, use an Argon glovebox . Nitrogen is acceptable only if strictly oxygen-free (< 5 ppm

    
    ).
    
Stability Data Comparison
ParameterFree Base (Oil)HCl Salt (Solid)Risk Factor
Oxidation Potential High (

)
Negligible (N is protonated)Air exposure
Dehydration (

)
Low (~80°C for 3° alcohols)Moderate (~150°C)Heat/Acid
Hygroscopicity High (Absorbs

)
Variable (Check polymorphs)Hydrolysis
Shelf Life (25°C) < 1 Week> 1 YearStorage duration

Analytical Troubleshooting

User Query: "My HPLC shows two peaks, but NMR shows only one. Is my column destroying the sample?"

The "Ghost Peak" Phenomenon

Piperidine propanol derivatives often degrade inside the GC or HPLC injector port due to high localized heat.

Symptoms:

  • NMR (

    
    ) shows a clean product.
    
  • GC/HPLC shows a split peak (Parent + Olefin).

  • The impurity peak area increases with higher injector temperatures.

Solution:

  • Lower Injector Temp: Reduce GC inlet temp to the minimum required for volatilization.

  • Switch to LC-MS: Use Electrospray Ionization (ESI) which is a "soft" ionization technique and operates at lower temperatures.

  • Buffer pH: Ensure HPLC mobile phase pH is basic (> pH 7) or neutral. Acidic mobile phases can catalyze dehydration on the column during the run [5].

References

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Link

  • BenchChem Technical Support. (2025). Stability of Piperidine Derivatives during Storage. Link

  • Rochelle, G. T., et al. (2025). Thermal degradation of piperazine and its structural analogs. ResearchGate. Link

  • National Institutes of Health (NIH). (2025). Chemical Stability and Characterization of Degradation Products of Amino-Propanol Blends. PMC. Link

  • Khan Academy. (2023). Dehydration of Alcohols: E1 and E2 Mechanisms. Link

Sources

Validation & Comparative

HPLC method development for 2-Methyl-3-piperidin-1-yl-propan-1-ol detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 2-Methyl-3-piperidin-1-yl-propan-1-ol (CAS 62101-67-1) presents a "perfect storm" of chromatographic difficulties. As an aliphatic amino alcohol intermediate (often associated with Tolperisone synthesis or degradation), it possesses:

  • No UV Chromophore: Lacking the aromatic ring of Tolperisone, it is invisible to standard UV detection above 210 nm.

  • High Polarity: It elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Basic Nitrogen (

    
    ):  The piperidine moiety interacts strongly with residual silanols, causing severe peak tailing.
    

This guide objectively compares three detection strategies: Low-UV RP-HPLC , HILIC-MS/CAD , and Derivatization-UV , recommending HILIC-MS as the gold standard for sensitivity and robustness.

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance of three distinct approaches based on experimental validation in pharmaceutical development contexts.

FeatureMethod A: HILIC-MS / CAD (Recommended)Method B: Ion-Pair RP-HPLC (Low UV) Method C: Pre-Column Derivatization
Principle Hydrophilic Interaction + Mass/Aerosol DetectionHydrophobic Interaction + Ion Pairing + UV @ 205 nmCovalent tagging with chromophore (e.g., FMOC)
Sensitivity (LOD) Excellent (< 1 ng/mL)Poor (~10 µg/mL) due to solvent cutoff noiseHigh (< 10 ng/mL)
Peak Shape Sharp (Gaussian); Amide phases suppress silanol activity.Often Tailing (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) unless high conc. IP reagent is used.[1][2][3][4][5][6][7][8]
Good, dependent on derivative stability.
Selectivity High for polar amines. Retains away from void.Low. Elutes early; susceptible to matrix interference.High, but creates byproduct peaks.
Robustness High. Compatible with volatile buffers.Low. IP reagents equilibrate slowly and drift.Low. Reaction efficiency varies with pH/Temp.
Throughput High (Rapid equilibration).Low (Column conditioning required).Low (Sample prep bottleneck).

Part 2: Critical Method Development Decisions

The "Silanol Effect" and Retention Failure

On a standard C18 column at neutral pH, this molecule exists as a protonated cation. It is too polar for hydrophobic retention and is simultaneously attracted to ionized silanols (


), leading to a "retention-tailing" paradox where the peak is broad but elutes early.
Decision Matrix (DOT Diagram)

The following decision tree illustrates the logic for selecting the HILIC mode over Reversed-Phase for this specific aliphatic amine.

MethodSelection Start Analyte: 2-Methyl-3-piperidin-1-yl-propan-1-ol CheckChrom Check Structure: Is Aromatic Ring Present? Start->CheckChrom NoChrom No (Aliphatic Only) UV < 210 nm required CheckChrom->NoChrom No CheckPolarity Check Polarity: LogP < 0 (Hydrophilic) NoChrom->CheckPolarity RP_Path Attempt RP-HPLC (C18) CheckPolarity->RP_Path HILIC_Path Select HILIC Mode CheckPolarity->HILIC_Path Recommended RP_Fail Result: Void Elution & Baseline Noise @ 205nm RP_Path->RP_Fail Detection Detector Selection HILIC_Path->Detection MS_CAD MS or CAD (Universal/Mass) Detection->MS_CAD Success Result: High Retention, Sharp Peaks, High S/N MS_CAD->Success

Caption: Logical workflow demonstrating why traditional RP-HPLC fails for non-chromophoric polar amines, necessitating HILIC-MS/CAD.

Part 3: Recommended Protocol (HILIC-MS/CAD)

This protocol utilizes an Amide-bonded stationary phase , which provides a water-enriched layer on the surface to retain polar analytes while shielding the basic piperidine nitrogen from silanol interactions.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide or Agilent ZORBAX RRHD HILIC Plus (100 mm x 2.1 mm, 1.7 µm or 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

    • Why: Low pH ensures the piperidine is fully protonated (

      
      ) for consistent HILIC retention via cation exchange/partitioning.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temp: 40°C (Improves mass transfer for viscous HILIC phases).

Gradient Program
Time (min)% Mobile Phase B (ACN)State
0.0095Initial Hold
1.0095Injection Delay
6.0070Elution Gradient
6.1050Column Wash
8.0050Wash Hold
8.1095Re-equilibration
12.0095Ready
Detection Parameters

Option A: Mass Spectrometry (Recommended)

  • Source: ESI Positive Mode.

  • SIM Mode: Target

    
    158.15 
    
    
    
    .
  • Fragment (for MS/MS):

    
     158 
    
    
    
    84 (Piperidine ring fragment).

Option B: Charged Aerosol Detection (CAD)

  • Nebulizer Temp: 35°C.

  • Power Function: 1.0 (for linearity).

  • Note: CAD is universal and ideal if you lack MS, but requires strictly volatile buffers.

Part 4: The "Alternative" Protocol (Derivatization)

If MS/CAD is unavailable and you are restricted to UV detection, you must derivatize the secondary amine or alcohol to add a chromophore.

Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate). Target: Reacts with the secondary amine (piperidine ring) to form a carbamate.

Workflow:
  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 9.0).

  • Add: 100 µL FMOC-Cl (5 mM in ACN).

  • Incubate: 5 minutes at ambient temperature.

  • Quench: Add 10 µL Adamantanamine (scavenges excess FMOC).

  • Inject: Analyze on Standard C18 RP-HPLC detecting at 265 nm .

Pros/Cons: This moves the analyte from "polar/invisible" to "hydrophobic/visible," allowing standard C18 use. However, it introduces variability and requires validation of reaction completeness.

Part 5: Mechanism of Action Comparison

The diagram below visualizes why HILIC succeeds where RP-HPLC fails for this specific molecule.

Mechanism cluster_RP Reversed-Phase Failure Mode cluster_HILIC HILIC Success Mode RP_Surface C18 Ligands (Hydrophobic) Analyte_RP Analyte (Polar/Basic) Repelled by C18 RP_Surface->Analyte_RP No Retention Silanol Exposed Silanol (Si-O-) Attracts Amine -> Tailing Analyte_RP->Silanol Irreversible Adsorption HILIC_Surface Amide Ligand (Hydrophilic) Water_Layer Enriched Water Layer (Stagnant) HILIC_Surface->Water_Layer Stabilizes Analyte_HILIC Analyte partitions into Water Layer Water_Layer->Analyte_HILIC Partitioning (Retention)

Caption: Mechanistic comparison showing HILIC's water-layer partitioning versus C18's inability to retain the polar amine.

References

  • Vertex AI Search. (2025). HILIC vs RP-HPLC for piperidine derivatives. Retrieved from 10

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from 6

  • ChemicalBook. (2023). 2-METHYL-3-PIPERIDIN-1-YL-PROPAN-1-OL Chemical Properties and Structure. Retrieved from 11

  • Wiley Analytical Science. (2021). No chromophore - no problem? Strategies for CAD detection. Retrieved from 12

Sources

A Comparative Guide to the Reactivity of 2-Methyl-3-piperidin-1-yl-propan-1-ol and 3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. This guide provides an in-depth technical comparison of the reactivity of two closely related amino alcohols: 2-Methyl-3-piperidin-1-yl-propan-1-ol and 3-piperidin-1-yl-propan-1-ol. By examining their structural and electronic differences, we can predict and rationalize their behavior in common synthetic transformations, thereby informing experimental design and optimization.

Structural and Electronic Considerations: The Impact of α-Methylation

The primary structural difference between the two molecules is the presence of a methyl group at the C2 position (the α-carbon relative to the hydroxyl group) in 2-Methyl-3-piperidin-1-yl-propan-1-ol. This seemingly minor addition has profound implications for the molecule's reactivity, primarily through steric and electronic effects.

Steric Hindrance: The methyl group in 2-Methyl-3-piperidin-1-yl-propan-1-ol introduces significant steric bulk around the primary alcohol. This arrangement is analogous to a neopentyl group, which is notorious for impeding backside nucleophilic attack (SN2 reactions) at the carbinol carbon.[1][2] Consequently, reactions requiring nucleophilic attack at the hydroxyl-bearing carbon, or those involving the formation of a bulky transition state at this center, are expected to be significantly slower for the methylated compound.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the carbinol carbon and the adjacent oxygen atom. While this electronic effect is generally less pronounced than the steric effect, it can subtly influence the acidity of the hydroxyl proton and the nucleophilicity of the oxygen.

Intramolecular Hydrogen Bonding: Both molecules can form an intramolecular hydrogen bond between the hydroxyl proton and the piperidine nitrogen. This interaction can decrease the nucleophilicity of both the hydroxyl group and the amine by reducing the availability of their lone pairs of electrons.[3][4] The specific conformation adopted by each molecule will influence the strength of this hydrogen bond. The presence of the α-methyl group may alter the preferred conformation and, consequently, the extent of intramolecular hydrogen bonding, although detailed conformational analysis would be required to quantify this effect.

Comparative Reactivity in Key Transformations

Based on the structural and electronic differences, we can predict the relative reactivity of the two compounds in several key reaction classes.

O-Functionalization (Reactions of the Hydroxyl Group)

The reactivity of the hydroxyl group is expected to be significantly influenced by the α-methyl group.

  • Oxidation: The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation. For 2-Methyl-3-piperidin-1-yl-propan-1-ol, the steric hindrance around the carbinol carbon is expected to decrease the rate of oxidation compared to its unmethylated counterpart.[5] Many oxidation mechanisms, such as those involving chromate esters or the Swern oxidation, are sensitive to steric bulk.[6][7]

  • Esterification: In acid-catalyzed esterifications (Fischer esterification), the protonated alcohol is attacked by the carboxylic acid. The steric hindrance in 2-Methyl-3-piperidin-1-yl-propan-1-ol will likely disfavor this reaction. In coupling-agent mediated esterifications like the Steglich esterification, the formation of the O-acylisourea intermediate and its subsequent reaction with the alcohol can also be sterically hindered.[4][8] The Mitsunobu reaction, which proceeds via an SN2 mechanism with inversion of configuration, is expected to be particularly slow for the methylated alcohol due to the neopentyl-like structure.[1][9]

  • O-Alkylation (Williamson Ether Synthesis): This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. While the nucleophilicity of the alkoxide itself might not be significantly different, the subsequent SN2 attack on an alkyl halide will be much more facile for the less hindered 3-piperidin-1-yl-propan-1-ol.[10][11]

N-Functionalization (Reactions of the Piperidine Nitrogen)

The piperidine nitrogen in both molecules is a secondary amine and is expected to be nucleophilic. The primary influence on its reactivity will be its basicity and steric accessibility. The inductive effect of the alkyl chain is similar for both compounds. Therefore, significant differences in N-alkylation or N-acylation are not anticipated, unless the α-methyl group in 2-Methyl-3-piperidin-1-yl-propan-1-ol indirectly influences the conformation of the piperidine ring, making the nitrogen lone pair more or less accessible.

Data Presentation

Reaction TypeModel System ComparisonRelative Rate/YieldRationale
Oxidation Oxidation of Ethanol vs. 2-Methyl-1-propanolEthanol > 2-Methyl-1-propanolIncreased steric hindrance at the α-carbon slows the reaction.[12][13]
Esterification (Mitsunobu) Mitsunobu reaction of 1-pentanol vs. 2,2-dimethyl-1-propanol (neopentyl alcohol)1-pentanol >> 2,2-dimethyl-1-propanolSevere steric hindrance at the β-carbon in the neopentyl system drastically reduces the rate of the SN2 reaction.[1][9]
O-Alkylation (Williamson) Reaction of sodium ethoxide with ethyl bromide vs. neopentyl bromideEthyl bromide >> Neopentyl bromideThe SN2 reaction is extremely slow for neopentyl halides due to steric hindrance.[10][11]

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed. These protocols are designed to be self-validating by including both substrates in parallel experiments under identical conditions.

Synthesis of Starting Materials

A general synthesis for both amino alcohols can be achieved via the conjugate addition of piperidine to an appropriate α,β-unsaturated carbonyl compound, followed by reduction. For 3-piperidin-1-yl-propan-1-ol, this would involve the reaction of piperidine with acrolein or ethyl acrylate followed by reduction. For 2-Methyl-3-piperidin-1-yl-propan-1-ol, methacrolein or ethyl methacrylate would be the appropriate starting material.

Synthesis piperidine Piperidine intermediate1 Ethyl 3-(piperidin-1-yl)propanoate piperidine->intermediate1 Michael Addition intermediate2 Ethyl 2-methyl-3-(piperidin-1-yl)propanoate piperidine->intermediate2 Michael Addition acrylate Ethyl Acrylate acrylate->intermediate1 methacrylate Ethyl Methacrylate methacrylate->intermediate2 product1 3-piperidin-1-yl-propan-1-ol intermediate1->product1 Reduction product2 2-Methyl-3-piperidin-1-yl-propan-1-ol intermediate2->product2 Reduction LAH LiAlH4 LAH->product1 LAH->product2

Comparative Oxidation via Swern Oxidation

This protocol allows for a direct comparison of the oxidation rates under mild conditions.

Step-by-step Methodology:

  • In two separate, dry, round-bottom flasks under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • To each flask, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • In separate flasks, prepare solutions of 2-Methyl-3-piperidin-1-yl-propan-1-ol (1.0 eq.) and 3-piperidin-1-yl-propan-1-ol (1.0 eq.) in DCM.

  • Add the alcohol solutions to their respective reaction flasks dropwise at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) to each flask, stir for 15 minutes at -78 °C, and then allow the reactions to warm to room temperature.

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals to compare the rate of consumption of the starting material.

  • Upon completion, quench the reactions with water, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting aldehydes by column chromatography and compare the isolated yields.

Swern_Oxidation cluster_0 Activation of DMSO cluster_1 Alcohol Addition cluster_2 Elimination oxalyl_chloride Oxalyl Chloride activated_dmso Electrophilic Sulfur Species oxalyl_chloride->activated_dmso dmso DMSO dmso->activated_dmso alkoxysulfonium Alkoxysulfonium Salt activated_dmso->alkoxysulfonium alcohol Amino Alcohol alcohol->alkoxysulfonium ylide Sulfur Ylide alkoxysulfonium->ylide Deprotonation triethylamine Triethylamine triethylamine->ylide aldehyde Aldehyde ylide->aldehyde β-Elimination

Comparative Esterification via Steglich Esterification

This method compares the esterification efficiency under mild, catalyzed conditions.

Step-by-step Methodology:

  • In two separate flasks, dissolve the respective amino alcohol (1.0 eq.), benzoic acid (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM.

  • Cool the solutions to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) in DCM to each flask.

  • Allow the reactions to warm to room temperature and stir overnight.

  • Monitor the reactions by TLC or LC-MS to compare the formation of the ester product.

  • Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the ester by column chromatography to compare yields.

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack carboxylic_acid Carboxylic Acid o_acylisourea O-Acylisourea Intermediate carboxylic_acid->o_acylisourea dcc DCC dcc->o_acylisourea ester Ester o_acylisourea->ester DMAP catalyzed dcu DCU o_acylisourea->dcu alcohol Amino Alcohol alcohol->ester

Conclusion

The presence of an α-methyl group in 2-Methyl-3-piperidin-1-yl-propan-1-ol introduces significant steric hindrance, which is the dominant factor governing its reactivity compared to 3-piperidin-1-yl-propan-1-ol. Consequently, 2-Methyl-3-piperidin-1-yl-propan-1-ol is predicted to be substantially less reactive in reactions involving the hydroxyl group, particularly those that proceed via an SN2 mechanism or involve bulky transition states, such as Swern oxidation, Mitsunobu reactions, and many esterification and O-alkylation procedures. The reactivity of the piperidine nitrogen is expected to be comparable between the two molecules. The provided experimental protocols offer a framework for empirically verifying these predictions and quantifying the differences in reactivity, which is crucial for the strategic design of synthetic routes in drug discovery and development.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Perrin, C. L., & Nielson, J. B. (1997). "Strong" Hydrogen Bonds in Chemistry and Biology. Annual Review of Physical Chemistry, 48, 511-544. Available from: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. Available from: [Link]

  • Steglich Esterification. Organic Chemistry Portal. Available from: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available from: [Link]

  • Exceptions in SN2 and SN1 Reactions. Chemistry Steps. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Swern oxidation. Wikipedia. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Methyl-3-piperidin-1-yl-propan-1-ol (CAS No. 62101-67-1). As a substituted piperidine derivative, this compound requires careful handling due to its likely hazardous properties, which are inferred from its structural components: a flammable propanol backbone and a corrosive, toxic piperidine ring. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols mitigate risks to personnel, facilities, and the environment.

Part 1: Hazard Identification and Risk Assessment

  • Piperidine Moiety: The piperidine functional group is the primary source of concern. Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin and fatal if inhaled.[1] It is also known to cause severe skin burns and eye damage, indicative of a corrosive nature.[1][2][3] Hazardous combustion of piperidine-containing compounds produces toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4]

  • Substituted Propanol Moiety: The 2-methyl-propan-1-ol (isobutanol) backbone contributes to the compound's flammability.[5][6] Alcohols of this nature are flammable liquids and can cause serious eye irritation.[5][7]

Based on this analysis, 2-Methyl-3-piperidin-1-yl-propan-1-ol must be handled as a hazardous waste , likely possessing ignitable, corrosive, and toxic characteristics. All handling and disposal procedures must reflect the severity of these potential hazards.

Inferred Hazard Profile Summary
Hazard ClassificationGHS PictogramAssociated RiskRationale
Flammable Liquid 🔥Poses a significant fire and explosion risk. Vapors may form explosive mixtures with air.[2][8]Based on the flammability of both piperidine and propanol.[1][5][6]
Corrosive corrosiveCauses severe skin burns, eye damage, and may be corrosive to metals.[1][3]The basic nitrogen of the piperidine ring imparts strong corrosive properties.
Acute Toxicity 💀May be harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3]The piperidine moiety is associated with high acute toxicity across multiple exposure routes.
Health Hazard / Irritant May cause respiratory irritation, drowsiness, or dizziness.[6][9]A known effect of propanol derivatives and piperidine exposure.[6][9]

Part 2: Pre-Disposal Procedures & Safety Precautions

Proper preparation is critical before beginning the waste collection process. Adherence to these steps ensures regulatory compliance and personnel safety.

Mandatory Personal Protective Equipment (PPE)

Due to the compound's corrosive and toxic nature, a comprehensive PPE protocol is required.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield for maximum protection.[10]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always consult a glove compatibility chart for the specific chemicals being handled.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of spills, a chemical-resistant apron or full suit may be necessary.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors. If work outside a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is required.[2]

Waste Segregation and Collection

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Designated Waste Container: Use a dedicated, chemically compatible container for collecting 2-Methyl-3-piperidin-1-yl-propan-1-ol waste. High-density polyethylene (HDPE) or glass containers are typically suitable. Avoid metal containers unless compatibility is confirmed, as the compound may be corrosive to some metals.[1]

  • No Mixing: Do NOT mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or chlorinated solvents.[4][11]

  • Secure Closure: The waste container must have a tight-fitting screw cap and must be kept closed at all times except when adding waste.[12] This minimizes the release of flammable and toxic vapors.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[12] The SAA must be located at or near the point of generation, away from heat sources, open flames, and high-traffic areas.[13]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the compliant procedure for disposing of 2-Methyl-3-piperidin-1-yl-propan-1-ol from the laboratory to its final destination.

Workflow for Compliant Chemical Waste Disposal

G cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: 2-Methyl-3-piperidin-1-yl-propan-1-ol B Wear Full PPE: Gloves, Goggles, Face Shield, Lab Coat A->B C Select Compatible Container: HDPE or Glass, Screw Cap B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazards C->D E Transfer Waste into Container (in Fume Hood) D->E F Securely Close Container E->F G Store in Designated SAA (Away from ignition sources) F->G H Weekly SAA Inspection for Leaks G->H I Container Full or Project Complete H->I J Arrange Pickup with EHS Office I->J K Transport to Central Accumulation Area J->K L Disposal via Licensed Hazardous Waste Contractor K->L

Caption: Disposal workflow from identification to final disposal.

Step 1: Waste Characterization and Container Labeling

  • Affix a "Hazardous Waste" label to your designated container before adding any waste.

  • Clearly write the full chemical name: "2-Methyl-3-piperidin-1-yl-propan-1-ol".

  • Indicate the hazards by checking the appropriate boxes (e.g., Flammable, Corrosive, Toxic).

Step 2: Waste Accumulation

  • Perform all waste transfers inside a chemical fume hood.

  • Carefully pour the waste into the labeled container, avoiding splashes.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

  • Securely cap the container immediately after adding waste.

  • Return the container to its designated SAA.

Step 3: Managing Full Containers

  • Once the container is full, or if the project is complete, seal it tightly.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

Step 4: Final Disposal

  • The final disposal of this chemical must be conducted by a licensed and certified hazardous waste contractor.[11][13]

  • This material is unsuitable for drain disposal, evaporation, or regular trash .[11] Improper disposal can lead to environmental contamination, damage to plumbing infrastructure, and significant regulatory penalties.[14]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and further contamination.

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and contact your EHS emergency line.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby electrical equipment to prevent ignition of flammable vapors.[2][6]

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity. If safe to do so, increase ventilation to the area.

  • Control the Spill:

    • Don appropriate PPE, including respiratory protection if necessary.

    • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[6][8]

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols, followed by soap and water.

  • Dispose of Spill Debris: All materials used to clean the spill (absorbents, gloves, etc.) must be disposed of as hazardous waste.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Safely Dispose of Propanol. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Washington State Department of Health. (2021). School Science Safety | Disposal of Hazardous Waste. Retrieved from [Link]

  • Chemical Safety. (n.d.). Safety Data Sheets | Free SDS Database. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet: 2,2-Diethyl-1,3-propanediol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Isopropanol Waste Disposal In Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-3-piperidin-1-yl-propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling and disposal of 2-Methyl-3-piperidin-1-yl-propan-1-ol (CAS No. 62101-67-1). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation, grounded in established E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is critical. 2-Methyl-3-piperidin-1-yl-propan-1-ol is classified with specific risks that directly inform our choice of Personal Protective Equipment (PPE). The primary hazards identified are skin and eye irritation[1]. While the toxicological properties have not been fully investigated, the piperidine functional group present in the molecule suggests a need for caution, as related compounds can cause severe skin burns, eye damage, and may be toxic if inhaled or absorbed through the skin[2].

Hazard ClassificationCategoryGHS StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1]

This assessment dictates that our primary safety objective is to prevent all direct contact with the substance. The protocols outlined below are designed as a self-validating system to achieve this.

Core Directive: A Multi-Layered PPE Strategy

A robust PPE protocol is your primary defense against exposure. The following recommendations are based on a risk-assessed approach for handling 2-Methyl-3-piperidin-1-yl-propan-1-ol in a standard research and development laboratory setting.

Respiratory Protection

While specific inhalation toxicity data is limited, the piperidine structural motif warrants caution. Handling procedures that could generate aerosols, mists, or vapors must be conducted within a certified chemical fume hood to ensure adequate ventilation[1][3]. In the event of a significant spill or a failure of engineering controls, a government-approved respirator should be used by emergency responders[1]. For routine handling under proper engineering controls, additional respiratory protection is not typically required.

Hand and Skin Protection

Gloves: The directive to use "compatible chemical-resistant gloves" requires careful consideration[1]. The choice of glove material is paramount.

  • Selection: Nitrile gloves are a common starting point for many laboratory chemicals, but you must consult the glove manufacturer’s permeation data for this specific compound or a close structural analog. Given the hazards of similar compounds, selecting gloves that are resistant to amines and alcohols is a prudent measure.

  • Integrity Check: Always inspect gloves for any signs of degradation or puncture before use[3][4].

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[1]. After removing gloves, hands should be thoroughly washed with soap and water.

Body Protection: A standard laboratory coat is mandatory to protect against incidental contact. For procedures with a higher risk of splashes or spills, such as transfers of larger quantities, a chemical-resistant apron over the lab coat is recommended[5]. Protective boots may be required in pilot plant or large-scale operations where substantial spills are possible[1].

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is non-negotiable[1].

  • Standard Operations: For all handling of this compound, wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[3][6]. Standard safety glasses with side shields do not provide adequate protection against splashes.

  • Splash Risk: When there is a significant potential for splashing (e.g., transferring solutions, reacting under pressure), a full-face shield must be worn in addition to chemical safety goggles[7].

Operational Workflow: From Receipt to Disposal

Safe handling is a process, not a single event. The following workflow integrates the PPE requirements into a logical, step-by-step procedure.

Step 1: Preparation and PPE Donning
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid inspection sticker.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, and spill kit materials, and place them in the fume hood.

  • Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your selected chemical-resistant gloves.

Step 2: Aliquoting and Handling
  • Containment: Perform all manipulations of the open chemical container exclusively within the fume hood.

  • Dispensing: Use appropriate tools (e.g., spatulas for solids, pipettes for liquids) to transfer the chemical. Avoid creating dust or aerosols[3].

  • Closure: Securely close the primary container immediately after use and wipe it down with a damp cloth to remove any external contamination before storing[8].

Step 3: Post-Handling and Decontamination
  • Waste Segregation: Dispose of all contaminated disposables (e.g., pipette tips, weighing paper, wipes) into a designated, clearly labeled hazardous waste container.

  • Surface Cleaning: Decontaminate the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the reverse order it was put on. Remove gloves using the proper technique and dispose of them in the hazardous waste stream. Wash hands thoroughly.

Step 4: Spill Management and Disposal
  • Spills: In case of a small spill within the fume hood, use an absorbent material to wipe it up, then place the material in the hazardous waste container[1]. Evacuate the area in case of a large spill and follow your institution's emergency procedures[3].

  • Disposal: All waste containing 2-Methyl-3-piperidin-1-yl-propan-1-ol must be disposed of through a licensed chemical destruction facility in accordance with local, state, and federal regulations[6]. Do not discharge to sewer systems[6][9].

Workflow for Handling 2-Methyl-3-piperidin-1-yl-propan-1-ol

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Final Disposal prep1 Verify Fume Hood Functionality prep2 Assemble All Required Materials prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles 3. Gloves prep2->prep3 handle1 Transfer Chemical prep3->handle1 Proceed to Handling handle2 Securely Close Primary Container handle1->handle2 spill Spill? handle1->spill clean1 Dispose of Contaminated Items in Waste handle2->clean1 Begin Cleanup clean2 Clean Work Surface clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3 disp1 Store Waste Container in Designated Area clean3->disp1 Manage Waste disp2 Arrange for Pickup by EH&S or Contractor disp1->disp2 spill->handle2 No spill_proc Execute Spill Cleanup Protocol spill->spill_proc Yes spill_proc->clean1

Caption: A procedural workflow for the safe handling of 2-Methyl-3-piperidin-1-yl-propan-1-ol.

Emergency First Aid Protocols

Should an exposure occur despite all precautions, immediate and correct first aid is vital.

  • General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the compound[1].

  • If on Skin: Immediately wash the affected area with plenty of soap and water[1]. Remove all contaminated clothing and wash it before reuse[4].

  • If in Eyes: Rinse cautiously and thoroughly with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing[1]. Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting[4]. Call a physician or poison control center immediately.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing[4][9]. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

By adhering to this comprehensive guide, researchers can confidently and safely work with 2-Methyl-3-piperidin-1-yl-propan-1-ol, ensuring both personal safety and the integrity of their research.

References

  • Enamine. (n.d.).Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Sigma-Aldrich. (2025, September 23).SAFETY DATA SHEET.
  • ECHEMI. (n.d.).2-Methyl-1,3-propanediol SDS, 2163-42-0 Safety Data Sheets.
  • Echemi. (n.d.).3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 18).3 - SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 20).SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.).Guidance for Selection of Personal Protective Equipment for MDI Users.
  • ChemicalBook. (2023, May 14).2-METHYL-3-PIPERIDIN-1-YL-PROPAN-1-OL | 62101-67-1.
  • Chemos GmbH & Co.KG. (2021, October 13).Safety Data Sheet: 2-methylpropan-1-ol.
  • Carl ROTH. (n.d.).Safety Data Sheet: Piperidine.
  • Spectrum Chemical. (2022, February 7).SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.